7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMAGPQBCODAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546175 | |
| Record name | 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105807-83-8 | |
| Record name | 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of the aromatic amine 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. A thorough understanding of the basicity, quantified by the pKa value, is crucial for predicting the behavior of this compound in physiological environments and for its development as a potential therapeutic agent. This document outlines the theoretical basis for its basicity, provides an estimated pKa value, and details experimental protocols for its precise determination.
Introduction to the Basicity of Aromatic Amines
The basicity of an aromatic amine is a measure of its ability to accept a proton (H⁺). This property is fundamentally influenced by the availability of the lone pair of electrons on the nitrogen atom. In aniline, the parent aromatic amine, the lone pair is delocalized into the benzene ring through resonance, which significantly reduces its basicity compared to aliphatic amines.[1][2] The pKa of the conjugate acid of aniline is approximately 4.6.[3][4] Substituents on the aromatic ring can further modify the basicity by either donating or withdrawing electron density. Electron-donating groups increase basicity by enhancing the electron density on the nitrogen, while electron-withdrawing groups decrease basicity by further delocalizing the lone pair.[1]
Basicity of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
The basicity of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is primarily determined by the electronic effects of the fused heterocyclic ring system on the 7-amino group. The substituent can be analyzed in terms of its inductive and resonance effects.
-
Inductive Effect (-I): The oxygen atom and the carbonyl group within the benzoxazinone moiety are electronegative and will exert an electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bonds, thereby decreasing the electron density on the 7-amino nitrogen and reducing its basicity.[5][6]
-
Resonance Effect (+R/-R): The amide group within the lactam ring can participate in resonance. The lone pair on the amide nitrogen can be delocalized towards the carbonyl group. Furthermore, the ether oxygen atom has lone pairs that can be donated to the aromatic ring (+R effect). Conversely, the carbonyl group can withdraw electrons from the ring (-R effect). The overall resonance effect is a combination of these competing factors. It is likely that the electron-withdrawing character of the carbonyl group will dominate, leading to a net withdrawal of electron density from the aromatic ring and a decrease in the basicity of the 7-amino group.[6][7]
Given the predominantly electron-withdrawing nature of the 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one substituent, it is anticipated that the pKa of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one will be lower than that of aniline.
| Compound | pKa of Conjugate Acid |
| Aniline (Reference) | ~ 4.6[3][4] |
| 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one | 3.0 - 4.5 (Estimated) |
Experimental Protocols for pKa Determination
To accurately determine the pKa of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, two common experimental methods are recommended: potentiometric titration and spectrophotometric analysis.
This method involves the gradual titration of a solution of the compound with a standardized acid or base and monitoring the change in pH.
Materials and Equipment:
-
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Methanol (or other suitable organic co-solvent)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Accurately weigh approximately 20-40 µmoles of the compound and dissolve it in a suitable solvent mixture (e.g., 1:9 methanol:water v/v). The use of a co-solvent may be necessary to ensure complete dissolution.
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.
-
If the compound is in its free base form, titrate with the standardized HCl solution. If it is a salt, titrate with standardized NaOH.
-
Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a plot of the first or second derivative of the titration curve can be used to accurately determine the equivalence point.
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.
Materials and Equipment:
-
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
-
A series of buffer solutions with known pH values spanning the estimated pKa range (e.g., from pH 2 to 6).
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of solutions with the same concentration of the compound in the different buffer solutions.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AB is the absorbance of the basic form, and AA is the absorbance of the acidic form.
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental determination of the pKa value.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for pKa determination by spectrophotometry.
References
- 1. Basicity of aniline [ns1.almerja.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (CAS 105807-83-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (CAS 105807-83-8), a heterocyclic compound belonging to the benzoxazinone class. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential applications in drug discovery and development based on the known biological activities of the broader benzoxazinone family. While specific biological data for this compound is limited, its role as a key synthetic intermediate suggests its importance in the generation of novel therapeutic agents.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
| Property | Value | Source |
| CAS Number | 105807-83-8 | [1][4] |
| Molecular Formula | C10H12N2O2 | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Purity | ≥97% (as offered by suppliers) | ChemScene |
| Storage | 4°C, protect from light | ChemScene |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | ChemScene |
| logP | 1.3783 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Synthesis
The primary route for the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is through the reduction of its nitro precursor, 2,2-dimethyl-7-nitro-2H-benzo[b][2][5]oxazin-3(4H)-one.[5]
Experimental Protocol: Synthesis from 2,2-dimethyl-7-nitro-2H-benzo[b][2][5]oxazine-3(4H)-one[5]
Materials:
-
2,2-dimethyl-7-nitro-2H-benzo[b][2][5]oxazine-3(4H)-one (30 mM)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ammonium chloride (NH4Cl) (10 mM)
-
Iron powder (30 mM)
-
Aqueous potassium carbonate (K2CO3)
-
Reaction flask
-
Stirrer
-
Heating mantle with reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A mixed solvent of EtOH:H2O (3:1 ratio, 100 mM) is added to a reaction flask and stirred at room temperature.
-
Sequentially, 30 mM of 2,2-dimethyl-7-nitro-2H-benzo[b][2][5]oxazin-3(4H)-one, 10 mM of ammonium chloride, and 30 mM of iron powder are added to the flask.
-
The reaction mixture is heated to 90°C and refluxed for 1-2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess iron powder is removed by filtration while the solution is still hot.
-
After cooling, the solvent is removed by distillation under reduced pressure using a rotary evaporator.
-
The pH of the residual solids is adjusted to 10 with aqueous potassium carbonate to induce precipitation of the product.
-
The resulting solid is collected by filtration.
-
The filter cake is washed with cold water and dried under a vacuum to yield the pure 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one as a yellow powder.
Yield: 73.4%[5]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Data
While specific spectroscopic data for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is not widely published, data for closely related benzoxazinone derivatives are available and can provide an indication of the expected spectral characteristics.
Table 2: Representative Spectroscopic Data for Benzoxazinone Derivatives
| Compound | Spectroscopic Data | Source |
| N-(3-oxo-3,4-dihydro-2H-benzo[b][2][5]oxazin-7-yl)-3-(1-(3-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)benzamide | ¹H NMR (400 MHz, DMSO-d₆): δ 10.62 (s, 1H), 10.24 (s, 1H), 8.70 (s, 1H), 8.31 (s, 1H), 7.99 (d, J = 8.0 Hz, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.71–7.66 (m, 2H), 7.60–7.53 (m, 3H), 7.42 (s, 1H), 7.29 (d, J = 8.0 Hz, 1H), 6.84 (d, J = 8.0 Hz, 1H), 5.74 (s, 2H), 4.58 (s, 2H). ¹³C NMR (100 MHz, DMSO-d₆): δ 165.7, 165.1, 146.6, 143.5, 137.6, 136.0, 134.9, 132.6, 131.1, 130.5, 130.1, 129.8, 129.6, 128.6, 127.5, 125.8, 125.5, 125.5, 125.0, 125.0, 124.8, 123.6, 123.0, 122.6, 116.0, 115.0, 109.2, 67.2, 52.8. | [6] |
| 7-nitro-2-(p-tolyl)-4H-benzo[d][1][5]oxazin-4-one | FT-IR (υₘₐₓ, KBr, cm⁻¹): 1750, 1629. ¹H NMR (CDCl₃, 400 MHz): δ 8.53 (d, 1H, J = 2.2 Hz), 8.39 (d, 1H, J = 8.4 Hz), 8.28 (dd, 1H, J = 2.1, 8.7 Hz), 7.98–7.92 (m, 2H), 7.28–7.21 (m, 2H), 2.42 (s, 3H). ¹³C NMR (CDCl₃, 75 MHz): δ 160.2, 156.9, 154.7, 146.3, 143.3, 137.1, 129.5, 128.9, 128.4, 127.9, 127.4, 116.9, 20.9. ESI-MS: 281.04 [M−H]⁻. | [7] |
Role in Drug Discovery and Development
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The benzoxazinone scaffold is present in a variety of biologically active compounds.
The broader class of benzoxazinones has been investigated for a range of pharmacological activities, including:
-
Anticancer Activity: Derivatives have shown inhibitory effects on various cancer cell lines.[7] For example, some 4H-benzo[d][1][5]oxazines have demonstrated cell proliferation inhibition in breast cancer cell lines with IC50 values ranging from 3.1 to 95 μM.
-
Anti-inflammatory Properties: Certain benzoxazinone-related structures are known to have anti-inflammatory effects.
-
Antimicrobial Activity: Some synthesized benzoxazinone derivatives have been screened against various microbial strains and have shown significant activity.
-
Neuroprotective Effects: The benzoxazine core is found in molecules with applications as anxiolytics and anticonvulsants.
The amino group at the 7-position of the target molecule provides a reactive site for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Diagram 2: Potential Therapeutic Applications of Benzoxazinone Derivatives
Caption: Potential therapeutic areas for derivatives of the core compound.
Conclusion
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a key synthetic intermediate with significant potential in medicinal chemistry. While comprehensive biological data on this specific molecule is not extensively documented, its utility as a scaffold for generating diverse libraries of benzoxazinone derivatives is clear. The established broad-spectrum biological activities of the benzoxazinone class, particularly in oncology and infectious diseases, underscore the importance of this compound in the ongoing search for novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is warranted to fully explore its therapeutic potential.
References
- 1. 7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one - CAS:105807-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. rsc.org [rsc.org]
- 3. 105807-83-8|this compound|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. This compound | 105807-83-8 [chemicalbook.com]
- 6. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. While specific experimental spectral data for this exact molecule remains elusive in publicly accessible literature, this guide consolidates available information and provides data for structurally similar compounds to serve as a valuable reference for researchers in the field.
Molecular Structure and Properties
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazine core. The structure is characterized by an amino group at the 7th position and two methyl groups at the 2nd position of the oxazine ring.
Chemical Identifiers:
Structural Representation:
Caption: 2D structure of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 192.21 | [1] |
| Purity | ≥97% | ChemScene |
| Storage | 4°C, protect from light | ChemScene |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | ChemScene |
| logP | 1.3783 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Synthesis Protocol
A general procedure for the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b][2][4]oxazin-3(4H)-one involves the reduction of its nitro precursor, 2,2-dimethyl-7-nitro-2H-benzo[b][2][4]oxazin-3(4H)-one.[4]
Experimental Procedure
Reaction: Reduction of 2,2-dimethyl-7-nitro-2H-benzo[b][2][4]oxazin-3(4H)-one.[4]
Materials:
-
2,2-dimethyl-7-nitro-2H-benzo[b][2][4]oxazin-3(4H)-one (30 mM)[4]
-
Iron powder (30 mM)[4]
-
Ammonium chloride (10 mM)[4]
-
Ethanol (EtOH)
-
Water (H₂O)
-
Aqueous potassium carbonate
Protocol:
-
A mixed solvent of EtOH:H₂O (3:1, 100 mM) is added to a reaction flask and stirred at room temperature.[4]
-
Sequentially, 2,2-dimethyl-7-nitro-2H-benzo[b][2][4]oxazin-3(4H)-one, ammonium chloride, and iron powder are added to the flask.[4]
-
The reaction mixture is heated to 90°C and refluxed for 1-2 hours.[4]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, the excess iron powder is removed by hot filtration.[4]
-
After cooling, the solvent is removed by distillation under reduced pressure.[4]
-
The pH of the residual solid is adjusted to 10 with aqueous potassium carbonate to induce precipitation.[4]
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product as a yellow powder.[4]
Yield: 73.4%[4]
Caption: Synthesis workflow for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Spectroscopic Data (Reference Data from Similar Compounds)
As specific spectral data for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is not available, this section provides data for structurally related benzoxazinone derivatives to offer a comparative baseline for researchers.
¹H and ¹³C NMR Data
The following table presents ¹H and ¹³C NMR data for a related compound, 7-Chloro-2-Methyl-4H–benzo[d][4][5]–oxazin–4–one.[6]
| Parameter | ¹H NMR (400MHz, DMSO) δ (ppm) | ¹³C NMR (400MHz, DMSO) δ (ppm) |
| Aromatic-H | 7.49 (s, 1H), 7.14 (s, 1H), 6.30 (s, 1H) | 140.10 (C-6), 149.40 (C-8), 153.07 (C-1), 141.33 (C-5), 134.40 (C-4), 127.03 (C-3), 114.40 (C-7) |
| Methyl-H | 2.53 (s, 3H) | 23.42 (C-9) |
| Carbonyl-C | - | 168.05 (C-2) |
Source: GSC Biological and Pharmaceutical Sciences, 2020, 11(01), 212–220[6]
Infrared (IR) Spectroscopy
Characteristic IR absorption bands for a similar benzoxazinone structure are provided below.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3381, 3203, 3135 |
| C-H Aromatic | 3018 |
| C-H Aliphatic | 2951, 2871, 2718 |
| C=O Stretch | 1662 |
| C-O Stretch | 1159 |
Source: GSC Biological and Pharmaceutical Sciences, 2020, 11(01), 212–220[6]
Potential Biological Activity
While no specific biological activity has been reported for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, the broader class of benzoxazinone derivatives has been investigated for various pharmacological activities. Studies on related compounds suggest potential applications in areas such as antibacterial and anticancer research. For instance, certain synthesized benzoxazinone derivatives have shown significant activity against various strains of microorganisms.[6]
It is important to note that the biological profile of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one remains to be elucidated through dedicated experimental studies.
Conclusion and Future Directions
This technical guide has summarized the currently available information on 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. The synthesis of this compound is achievable through the reduction of its nitro precursor. However, a significant data gap exists concerning its detailed spectroscopic characterization and biological activity.
Future research should focus on:
-
Performing and publishing detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses to provide a complete spectroscopic profile.
-
Investigating the biological activities of this specific compound, including its potential as an antimicrobial or anticancer agent.
-
Exploring its mechanism of action and potential signaling pathway involvement to understand its therapeutic potential.
The availability of such data will be crucial for advancing the use of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in drug discovery and development.
References
- 1. This compound - CAS:105807-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. CAS # 105807-83-8, this compound - chemBlink [ww.chemblink.com]
- 4. This compound | 105807-83-8 [chemicalbook.com]
- 5. 105807-83-8|this compound|BLD Pharm [bldpharm.com]
- 6. gsconlinepress.com [gsconlinepress.com]
An In-depth Technical Guide to the Synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthesis Pathway Overview
The synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is achieved through a two-step process. The first step involves the construction of the benzoxazinone ring system with the desired 2,2-dimethyl substitution and a nitro group at the 7-position. The second and final step is the reduction of the nitro group to the corresponding amine.
The proposed synthetic route commences with the acylation of 2-amino-5-nitrophenol with 2-bromo-2-methylpropanoyl bromide, followed by an intramolecular cyclization to yield 2,2-dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one. This nitro intermediate is then reduced to the target compound, 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocols
Step 1: Synthesis of 2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (Proposed)
Step 2: Synthesis of 7-amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one
This procedure is based on a general method for the reduction of the corresponding nitro compound.[2]
Materials:
-
2,2-dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ammonium chloride (NH₄Cl)
-
Iron powder (Fe)
-
Potassium carbonate (K₂CO₃) solution
Procedure:
-
To a reaction flask, add a 3:1 mixture of ethanol and water (100 mM).
-
With stirring at room temperature, sequentially add 2,2-dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one (30 mM), ammonium chloride (10 mM), and iron powder (30 mM).
-
Heat the reaction mixture to 90 °C and maintain at reflux for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove excess iron powder.
-
Cool the filtrate and remove the solvent by distillation under reduced pressure.
-
Adjust the pH of the residual solid to 10 with an aqueous potassium carbonate solution to induce precipitation.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the pure product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one from its nitro precursor.
| Parameter | Value | Reference |
| Reactants | ||
| 2,2-dimethyl-7-nitro-2H-benzo[b][1]oxazin-3(4H)-one | 30 mM | [2] |
| Ammonium chloride | 10 mM | [2] |
| Iron powder | 30 mM | [2] |
| Solvent | ||
| Ethanol:Water | 3:1 (100 mM) | [2] |
| Reaction Conditions | ||
| Temperature | 90 °C | [2] |
| Reaction Time | 1-2 hours | [2] |
| Product | ||
| 7-amino-2,2-dimethyl-2H-benzo[b][1]oxazin-3(4H)-one | 4.23 g (from 30 mM scale) | [2] |
| Yield | 73.4% | [2] |
| Appearance | Yellow powder | [2] |
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Caption: Proposed synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
References
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one literature review
An In-Depth Technical Guide to 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and its Derivatives
Introduction
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its rigid, planar geometry and its role as a pharmacophore in a wide array of biologically active compounds. Within this class, 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (CAS No. 105807-83-8) serves as a critical synthetic intermediate.[3][4] While the compound itself is primarily utilized as a building block, its derivatives have demonstrated significant therapeutic potential, particularly in oncology and anti-inflammatory applications.[2][5] This technical guide provides a comprehensive review of the synthesis of this key intermediate and the biological activities, mechanisms of action, and experimental protocols related to its advanced derivatives, targeting an audience of researchers, scientists, and drug development professionals.
Synthesis of the Core Scaffold
The primary route for synthesizing 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one involves the chemical reduction of its nitro precursor. This common and efficient method makes the scaffold readily accessible for further derivatization.
Experimental Protocol: Synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
This protocol is based on the reduction of a nitro-aromatic compound using iron powder in the presence of a proton source.
Materials:
-
Iron Powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Reaction Flask, Reflux Condenser, Heating Mantle
-
Filtration apparatus
-
Thin-Layer Chromatography (TLC) supplies
Procedure: [1]
-
Prepare a mixed solvent of ethanol and water in a 3:1 ratio. Add 100 mM of this solvent to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Sequentially add 30 mM of 2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, 10 mM of ammonium chloride, and 30 mM of iron powder to the flask.
-
Heat the reaction mixture to 90°C and allow it to reflux for 1-2 hours.
-
Monitor the reaction's progress using TLC until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture to remove the excess iron powder and iron oxides.
-
The filtrate, containing the desired product, can then be concentrated under reduced pressure and purified further, typically through recrystallization or column chromatography, to yield pure 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Biological Applications of Derivatives
The 7-amino group on the benzoxazinone scaffold provides a versatile handle for synthetic modification, leading to derivatives with potent biological activities. The primary areas of investigation include anticancer and anti-inflammatory therapies.
Anticancer Activity
Derivatives of the 7-amino-2H-benzo[b]oxazin-3(4H)-one core have been developed as potent anticancer agents that function through diverse mechanisms of action, including DNA damage, kinase inhibition, and modulation of cellular survival pathways.
A prominent strategy involves attaching planar aromatic systems, such as 1,2,3-triazoles, to the 7-amino position. The resulting rigid, planar molecules are designed to intercalate into the DNA of cancer cells, leading to DNA damage, cell cycle arrest, and apoptosis.[6][7]
The benzoxazinone scaffold has been successfully utilized to develop potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. By blocking key kinases like PI3Kα, these compounds inhibit downstream signaling required for cell growth, proliferation, and survival.[8][9]
Certain derivatives act as selective inhibitors of Cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription elongation. In hematologic cancers that depend on the continuous expression of anti-apoptotic proteins like Mcl-1, CDK9 inhibition leads to a rapid decrease in these survival factors, triggering apoptosis.[10]
Quantitative Data: Anticancer Activity of Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of various derivatives based on the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold against several human cancer cell lines.
| Derivative Class | Compound | Target Cell Line | IC₅₀ Value (µM) | Reference |
| 1,2,3-Triazole | c18 | Huh-7 (Liver) | 19.05 | [11] |
| 1,2,3-Triazole | c5 | Huh-7 (Liver) | 28.48 | [11] |
| 1,2,3-Triazole | 14b | A549 (Lung) | 7.59 | [12][13] |
| 1,2,3-Triazole | 14c | A549 (Lung) | 18.52 | [12][13] |
| 4-Aryl | 14f | PC-3 (Prostate) | 9.71 | [14] |
| 4-Aryl | 14f | MDA-MB-231 (Breast) | 12.9 | [14] |
| 4-Aryl | 14f | MIA PaCa-2 (Pancreas) | 9.58 | [14] |
| PI3Kα Inhibitor | 7f | HCT-116 (Colon) | Potent Activity Reported | [8] |
| PI3Kα/mTOR Inhibitor | 8d-1 | PI3Kα (Enzyme) | 0.00063 (0.63 nM) | [9] |
Anti-inflammatory Activity
Derivatives have also been explored for their anti-inflammatory properties, particularly in the context of neuroinflammation.
In microglia, certain 1,2,3-triazole derivatives of the benzoxazinone core can mitigate lipopolysaccharide (LPS)-induced inflammation. They achieve this by activating the Nrf2-HO-1 signaling pathway.[15][16] Activation of Nrf2, a transcription factor, leads to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which in turn reduces reactive oxygen species (ROS) and suppresses the production of pro-inflammatory mediators.[16]
Protocols for Derivative Synthesis and Evaluation
Experimental Protocol: Synthesis of 7-(triazolyl)-benzoxazinone Derivatives
This procedure details the synthesis of advanced anticancer derivatives using the 7-amino core as a starting point.[6]
Part 1: Amide Coupling
-
Dissolve 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one (1 eq.) and 3-ethynylbenzoic acid (1.1 eq.) in a suitable aprotic solvent like DMF.
-
Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield the terminal alkyne intermediate.
Part 2: Click Chemistry (Cycloaddition)
-
Dissolve the alkyne intermediate (1 eq.) and the desired organic azide (1.1 eq.) in a solvent mixture such as t-BuOH/H₂O.
-
Add sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.).
-
Stir the reaction at room temperature for 6-12 hours.
-
After completion, isolate the product by filtration or extraction and purify by column chromatography or recrystallization to obtain the final 1,2,3-triazole derivative.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This is a general protocol to assess the anti-proliferative effects of synthesized compounds on cancer cell lines.[17]
Materials:
-
Human cancer cell lines (e.g., A549, Huh-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzoxazinone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates, multichannel pipette, plate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis.
Conclusion
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a valuable and accessible starting material for the synthesis of complex heterocyclic molecules. While direct biological data on this specific compound is limited, the extensive research into its derivatives reveals the immense potential of the benzoxazinone scaffold in drug discovery. These derivatives have emerged as potent agents against cancer through multiple mechanisms, including DNA damage, and inhibition of critical survival pathways like PI3K/mTOR and CDK9. Furthermore, their demonstrated anti-inflammatory activity through the Nrf2-HO-1 pathway opens additional avenues for therapeutic development. This guide highlights the established synthetic routes and diverse biological functions of this chemical family, providing a solid foundation for researchers aiming to design and develop next-generation therapeutics based on this privileged scaffold.
References
- 1. 7-AMINO-2,2-DIMETHYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | 105807-83-8 [chemicalbook.com]
- 2. This compound - CAS:105807-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 105807-83-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 105807-83-8 [sigmaaldrich.com]
- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]
- 12. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 16. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Benzoxazinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzoxazinone derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties of these versatile molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Benzoxazinone derivatives have demonstrated promising potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various benzoxazinone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound 5 | A549 (Lung) | 10.67 ± 1.53 | [1] |
| Compound 2 | A549 (Lung) | 24.0 ± 3.46 | [1] |
| Compound 3 | A549 (Lung) | 28.0 ± 1.0 | [1] |
| Compound 10 | A549 (Lung) | 29.67 ± 5.51 | [1] |
| Compound 9 | A549 (Lung) | 51.5 ± 4.95 | [1] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [1] |
| Compound 10 | C6 (Glioma) | 12.33 ± 4.93 | [1] |
| Compound 2 | C6 (Glioma) | 23.33 ± 2.08 | [1] |
| Compound 9 | C6 (Glioma) | 25.33 ± 1.53 | [1] |
| Compound 3 | C6 (Glioma) | 49.33 ± 1.15 | [1] |
| Series 2 | |||
| Compound 7d | MCF-7 (Breast) | 22.6 | [2] |
| Compound 7d | HT-29 (Colon) | 13.4 | [2] |
| Unnamed Derivative | HepG2 (Liver) | 109.13 µg/mL | [2] |
| Series 3 | |||
| Compound 3d | MCF-7 (Breast) | 43.4 | [3] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [3] |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [3] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [3] |
| Series 4 | |||
| Compound 3a | A549 (Lung) | 5.988 ± 0.12 | [3] |
Signaling Pathways in Anticancer Activity
Benzoxazinone derivatives have been shown to modulate several key signaling pathways to exert their anticancer effects. A prominent mechanism is the induction of apoptosis through the p53-mediated pathway.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Benzoxazinone derivatives
-
Cancer cell lines
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of the benzoxazinone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[4]
-
Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Incubate for 15 minutes with shaking.[4]
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4][5]
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
References
Unlocking the Therapeutic Potential of 2H-Benzo[b]oxazin-3(4H)-one Derivatives: A Technical Guide to Key Therapeutic Targets
Unlocking the Therapeutic Potential of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives: A Technical Guide to Key Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
While specific therapeutic target data for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is limited in current literature, the broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has emerged as a promising scaffold in medicinal chemistry. These compounds have demonstrated significant activity against several key therapeutic targets implicated in cancer and other diseases. This technical guide provides an in-depth overview of the primary therapeutic targets identified for this scaffold, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Identified Therapeutic Targets
Extensive research has highlighted the potential of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent inhibitors of several critical cellular signaling proteins. The most prominent of these are:
-
Phosphoinositide 3-kinase (PI3K): A family of lipid kinases that play a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for anticancer drug development.[3][4]
-
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 is essential for the expression of short-lived anti-apoptotic proteins that are critical for the survival of many cancer cells.[5][6]
-
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. As a downstream effector of the PI3K/Akt pathway, mTOR integrates signals from growth factors, nutrients, and cellular energy status.[7]
Quantitative Data: Inhibitory Activities of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives
The following tables summarize the reported inhibitory concentrations (IC50) of various 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against their respective targets.
Table 1: PI3K Inhibitory Activity of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives
| Compound | PI3K Isoform | IC50 (nM) | Reference |
| 8d-1 | PI3Kα | 0.63 | [7] |
| 7f | PI3Kα | Not specified, but potent | [3][4] |
| PI-103 (related scaffold) | PI3Kα | 3 | [] |
| GSK2126458 (related scaffold) | PI3Kα | Not specified, Ki of 0.019 nM | [] |
Table 2: CDK9 Inhibitory Activity of 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 32k | CDK9 | Not specified, but selective | [5][6] |
| 12u (related scaffold) | CDK9 | 7 | [9] |
| 1a (related scaffold) | CDK9 | 190 | [10] |
| 1d (related scaffold) | CDK9 | 180 | [10] |
| 3b (related scaffold) | CDK9 | 230 | [10] |
Table 3: mTOR Inhibitory Activity of 2H-Benzo[b][1][2]oxazin-3(4H)-one and Related Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 8d-1 | mTOR | Not specified, dual inhibitor | [7] |
| PI-103 (related scaffold) | mTOR | 20 | [] |
| NVP-BEZ235 (related scaffold) | mTOR | 20.7 | [] |
| GSK2126458 (related scaffold) | mTORC1/2 | Ki of 0.18/0.3 nM | [] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the key therapeutic targets.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
In Vitro Kinase Assays
1. PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This assay quantitatively measures the activity of PI3K by detecting the production of its lipid product, PIP3.
-
Materials:
-
Recombinant human PI3K enzyme
-
PIP2 substrate
-
ATP
-
HTRF Kinase Buffer
-
Biotin-PIP3 tracer
-
Europium-labeled anti-PIP3 antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compound (2H-benzo[b][1][2]oxazin-3(4H)-one derivative) in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the PI3K enzyme and PIP2 substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of HTRF stop solution containing EDTA.
-
Add 5 µL of HTRF detection solution containing the Europium-labeled anti-PIP3 antibody and Streptavidin-XL665.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration. IC50 values are then calculated using non-linear regression analysis.
-
2. CDK9 ADP-Glo™ Kinase Assay
This luminescent assay quantifies CDK9 activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Peptide substrate for CDK9 (e.g., a derivative of the C-terminal domain of RNA Polymerase II)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
-
-
Protocol:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO to the wells of a white 384-well plate.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition based on the luminescence signal relative to the vehicle control and determine the IC50 value.
-
Cell-Based Assays
1. MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231, SNU638)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 2H-benzo[b][1][2]oxazin-3(4H)-one derivative or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 values.
-
In Vivo Models
1. Tumor Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of the compounds in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Human cancer cell line (e.g., HeLa, A549)
-
Matrigel (optional, to improve tumor take rate)
-
Vehicle for compound administration (e.g., a solution of 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
-
Protocol:
-
Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the 2H-benzo[b][1][2]oxazin-3(4H)-one derivative or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
-
Experimental Workflows
The following diagrams illustrate the typical workflows for evaluating the therapeutic potential of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
This comprehensive guide provides a foundational understanding of the therapeutic potential of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold. The detailed protocols and compiled data serve as a valuable resource for researchers and drug development professionals aiming to explore and advance this promising class of compounds. Further investigation into the specific activities of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and its derivatives is warranted to fully elucidate their therapeutic utility.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. AID 2061124 - CDK9/CycT1 High ATP Kinase Assay from US Patent US20250066370: "BICYCLIC TRIAZINE DERIVATIVES FOR THE TREATMENT OF CANCER" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.de [promega.de]
- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2H-benzo[b]oxazin-3(4H)-one Derivatives: A Technical Overview
Unveiling the Anticancer Potential of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide delves into the core anticancer mechanisms of action associated with this class of compounds, providing a comprehensive overview of their molecular targets, effects on signaling pathways, and supporting experimental data. While specific data on 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one remains limited in publicly available literature, this document consolidates findings from closely related analogues to provide a foundational understanding for researchers in the field.
Core Anticancer Mechanisms of Benzoxazinone Derivatives
Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one core have demonstrated potent anticancer activity through a multi-pronged approach, primarily centered on the induction of cell death and the inhibition of critical cell signaling pathways. Key mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), infliction of DNA damage, and modulation of autophagy.[3] Furthermore, specific analogues have been identified as potent inhibitors of key protein kinases involved in cancer progression, such as PI3K/mTOR and CDK9.[3][4]
Induction of Apoptosis and DNA Damage
A prominent mechanism of action for several 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives is the induction of apoptosis in cancer cells. This is often linked to the molecule's ability to cause DNA damage. For instance, a series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were shown to induce significant apoptosis in A549 lung cancer cells.[3] The proposed mechanism involves the planar structure of the benzoxazinone and triazole rings intercalating into the DNA, leading to DNA damage and subsequent activation of apoptotic pathways.[3]
Oxidative Stress and Autophagy
The elevation of intracellular reactive oxygen species (ROS) levels is another key factor contributing to the anticancer effects of these derivatives, which can, in turn, trigger apoptosis.[3] In addition to apoptosis, some derivatives have been observed to induce autophagy. For example, 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives were found to suppress A549 lung cancer cell growth by inducing autophagy and cell cycle arrest.[4]
Kinase Inhibition: Targeting a-Pillars of Cancer Cell Survival
Specific structural modifications to the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have yielded potent and selective inhibitors of key oncogenic kinases.
-
PI3K/mTOR Inhibition: A 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative, compound 6 , was identified as a potent PI3K/mTOR dual inhibitor.[4] This compound exhibited an IC50 value of 0.63 nM against PI3Kα and demonstrated significant inhibitory effects on HeLa and A549 cancer cell lines.[4]
-
CDK9 Inhibition: A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been discovered as potent and selective inhibitors of Cyclin-dependent kinase 9 (CDK9).[5] Transient inhibition of CDK9 by these compounds leads to the reduced expression of the anti-apoptotic protein Mcl-1, thereby inducing apoptosis in hematologic cancer cell lines.[5]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against different cancer cell lines and protein kinases.
| Compound/Derivative | Target Cell Line(s) | Activity | IC50/GI50 Value | Reference |
| 1,2,3-triazole derivative 14b | A549 (lung) | Anticancer | 7.59 ± 0.31 μM | [3] |
| 1,2,3-triazole derivative 14c | A549 (lung) | Anticancer | 18.52 ± 0.59 μM | [3] |
| PI3K/mTOR inhibitor 6 | HeLa (cervical), A549 (lung) | Anticancer | 1.35 μM (HeLa), 1.22 μM (A549) | [4] |
| 6-cinnamoyl derivative 4 | A549 (lung) | Anticancer | Not specified | [4] |
| 2H-1,4-benzoxazin-3(4H)-one derivative 5 | A549, DLD-1, MV4-11 | Anticancer | Superior to erlotinib | [4] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine 14f | PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG | Anticancer | 7.84–16.2 µM | [6] |
| Compound/Derivative | Target Kinase | Activity | IC50 Value | Reference |
| PI3K/mTOR inhibitor 6 | PI3Kα | Inhibition | 0.63 nM | [4] |
| CDK9 inhibitor 32k | CDK9 | Inhibition | Not specified | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the anticancer activity of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, p-mTOR, Mcl-1).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Joint action of benzoxazinone derivatives and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 105807-83-8|7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one|BLD Pharm [bldpharm.com]
A Technical Guide to the Anticancer Potential of Benzoxazinone Derivatives
Disclaimer: As of this writing, there is no publicly available scientific literature detailing the anticancer potential of the specific compound 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This guide, therefore, provides a comprehensive overview of the anticancer activities of the broader class of benzoxazinone derivatives to offer insights into their potential as therapeutic agents for researchers, scientists, and drug development professionals.
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[3] These compounds have garnered significant interest due to their ability to interact with various biological targets and modulate cellular pathways implicated in cancer progression.
Synthesis of Benzoxazinone Scaffolds
The synthesis of the specific compound, 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, can be achieved through the reduction of its nitro precursor. This provides a representative example of the chemical methodologies employed in the preparation of this class of compounds.
Experimental Protocol: Synthesis of 7-amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one
A general procedure for the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one involves the following steps[4]:
-
A mixture of ethanol and water (3:1 ratio, 100 mM) is added to a reaction flask and stirred at room temperature.
-
To this solvent, 2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazine-3(4H)-one (30 mM), ammonium chloride (10 mM), and iron powder (30 mM) are added sequentially.
-
The reaction mixture is heated to 90°C and refluxed for 1-2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess iron powder is removed by hot filtration.
-
After cooling, the solvent is removed by distillation under reduced pressure.
-
The pH of the residual solids is adjusted to 10 with an aqueous potassium carbonate solution to induce precipitation.
-
The resulting solid is filtered, washed with cool water, and dried under a vacuum to yield the final product.[4]
In Vitro Anticancer Activity of Benzoxazinone Derivatives
Numerous studies have demonstrated the cytotoxic effects of various benzoxazinone derivatives against a range of human cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives | Huh-7 (Liver Cancer) | 19.05 - 32.60 | [2] |
| 2H-benzo[b][1][2] oxazin-3(4H)-one linked 1,2,3-triazole derivatives | A549 (Lung Cancer) | 7.59 - 18.52 | [5] |
| 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative | A549 (Lung Cancer) | 0.32 | [5] |
| 2H-benzo[b][1][2] oxazine derivatives | HepG2 (Liver Cancer) - Hypoxic | 10 - 87 | [6] |
| 2-amino-aryl-7-aryl-benzoxazole derivative (12l) | A549 (Lung Cancer) | 0.4 | [7] |
| 2-amino-aryl-7-aryl-benzoxazole derivative (12l) | KB (Oral Cancer) | 3.3 | [7] |
Mechanisms of Anticancer Action
The anticancer effects of benzoxazinone derivatives are attributed to several mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Targeting the c-Myc Oncogene
Certain benzoxazinone derivatives have been shown to target the c-Myc oncogene, which is overexpressed in many human cancers. These compounds can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, leading to the downregulation of its mRNA expression.[1] This, in turn, inhibits cancer cell proliferation and migration.[1]
Caption: Benzoxazinone derivatives can induce G-quadruplex formation in the c-Myc promoter, downregulating its expression and inhibiting cell proliferation.
Induction of Apoptosis and Cell Cycle Arrest
Several benzoxazinone derivatives have been found to induce apoptosis in cancer cells. This programmed cell death is often mediated by the upregulation of tumor suppressor proteins like p53 and the activation of caspases, such as caspase-3.[8] Additionally, some derivatives can cause a reduction in the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest.[8] Other studies have identified derivatives that act as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), which is a key regulator of transcription and a therapeutic target in hematologic malignancies.[9]
Caption: Apoptotic and cell cycle arrest pathways induced by benzoxazinone derivatives.
Induction of DNA Damage
Recent studies have explored benzoxazinone derivatives that can intercalate into tumor cell DNA, leading to DNA damage and subsequent cell death.[2] This mechanism is particularly relevant for the development of targeted cancer therapies.
Experimental Protocols for Anticancer Activity Screening
The evaluation of the anticancer potential of novel compounds relies on a variety of in vitro assays. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazinone derivatives (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A control group treated with the vehicle (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
References
- 1. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-AMINO-2,2-DIMETHYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE | 105807-83-8 [chemicalbook.com]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Introduction
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a valuable intermediate in the synthesis of various biologically active compounds. This document provides a detailed protocol for the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one via the reduction of its nitro precursor, 2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazine-3(4H)-one. The described method is a robust and efficient procedure suitable for laboratory-scale synthesis.
Chemical Reaction
The synthesis involves the reduction of the nitro group of 2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazine-3(4H)-one to an amino group using iron powder in the presence of ammonium chloride as a catalyst.
Reactant and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazine-3(4H)-one | Not Available | C10H10N2O4 | 222.20 | Starting Material |
| Iron Powder | 7439-89-6 | Fe | 55.85 | Reducing Agent |
| Ammonium Chloride | 12125-02-9 | NH4Cl | 53.49 | Catalyst |
| Ethanol | 64-17-5 | C2H5OH | 46.07 | Solvent |
| Water | 7732-18-5 | H2O | 18.02 | Solvent |
| Potassium Carbonate | 584-08-7 | K2CO3 | 138.21 | Base |
| 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one | 105807-83-8 | C10H12N2O2 | 192.21 | Product |
Experimental Protocol
This protocol details the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one from its nitro precursor.[1]
Materials and Reagents
| Reagent | Quantity |
| 2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazine-3(4H)-one | 30 mmol |
| Iron Powder | 30 mmol |
| Ammonium Chloride | 10 mmol |
| Ethanol:Water (3:1) mixed solvent | 100 mM |
| Aqueous Potassium Carbonate | As needed |
| Cooling Water | As needed |
Procedure
-
Reaction Setup : To a reaction flask, add 100 mM of a mixed solvent of Ethanol:Water (3:1) and stir at room temperature.[1]
-
Addition of Reagents : Sequentially add 30 mM of 2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazine-3(4H)-one, 10 mM of ammonium chloride, and 30 mM of iron powder to the reaction flask.[1]
-
Reaction : Heat the reaction mixture to 90 °C and allow it to reflux for 1-2 hours.[1]
-
Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Filtration : Once the reaction is complete, filter the hot reaction mixture to remove the excess iron powder.[1]
-
Solvent Removal : After cooling the filtrate, remove the solvent by distillation under reduced pressure.[1]
-
Precipitation : Adjust the pH of the residual solids to 10 with aqueous potassium carbonate to induce the precipitation of the product.[1]
-
Isolation and Drying : Filter the precipitated solid, wash the filter cake with cooling water, and dry it under a vacuum to obtain the pure product.[1]
Results
The procedure yields 4.23 g of a yellow powder, which corresponds to a 73.4% yield of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.[1] The product is of sufficient purity to be used in subsequent reactions without further purification.[1]
Synthesis Workflow
References
purification of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
An Application Note on the Purification of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As an intermediate in the synthesis of more complex molecules, its purity is paramount to ensure the desired outcome of subsequent reactions and the biological activity of the final compounds. This application note provides detailed protocols for the , focusing on methods to achieve high purity suitable for research and development applications.
Purification Overview
The can be approached through several methods, depending on the nature and quantity of impurities present in the crude product. The most common impurities originate from starting materials, by-products, and reagents used during its synthesis. The selection of the appropriate purification technique is critical for obtaining the desired purity and yield. The primary methods for purifying this compound are precipitation via pH adjustment, recrystallization, and column chromatography.
Data Presentation
The following table summarizes the expected outcomes from the described purification protocols. The data is based on typical results obtained from the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one from its nitro precursor.
| Purification Method | Starting Material | Key Reagents/Solvents | Typical Yield | Purity |
| Precipitation | Crude reaction mixture | Aqueous Potassium Carbonate, Water | ~73.4%[1] | Sufficient for use as an intermediate in subsequent reactions[1] |
| Recrystallization | Crude solid | Ethanol/Water | High | >95% (typical for recrystallization) |
| Column Chromatography | Crude solid | Ethyl Acetate/Hexane | Variable | >98% (typical for chromatography) |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is often integrated into the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one from 2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazine-3(4H)-one.[1]
Materials:
-
Crude reaction mixture containing 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
-
Aqueous Potassium Carbonate solution (10% w/v)
-
Deionized water (cooled)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
pH meter or pH paper
Procedure:
-
Following the synthesis, remove any solid by-products (e.g., iron powder) by hot filtration.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
To the resulting residue, add deionized water to form a slurry.
-
While stirring, slowly add the aqueous potassium carbonate solution to adjust the pH of the slurry to approximately 10.
-
Continue stirring for 30 minutes to ensure complete precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cooled deionized water to remove any residual salts and water-soluble impurities.
-
Dry the purified yellow powder under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the solid product obtained from precipitation or for crude material that is mostly the desired compound.
Materials:
-
Crude 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
If excess water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
For achieving the highest purity, particularly for analytical standards or sensitive biological assays, flash column chromatography is recommended.
Materials:
-
Crude 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% EtOAc/hexane) and gradually increasing the polarity.
-
Monitor the separation by collecting fractions and analyzing them using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified compound.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and .
Caption: Purification workflow for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
References
Application Note: Spectroscopic and Structural Analysis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the synthesis and Nuclear Magnetic Resonance (NMR) analysis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the synthetic procedure, NMR sample preparation, and a comprehensive analysis of the expected ¹H and ¹³C NMR spectra. The presented data and protocols are intended to serve as a practical guide for researchers working with this and structurally related compounds.
Introduction
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (CAS 105807-83-8) is a member of the benzoxazinone class of heterocyclic compounds. This structural motif is found in a variety of biologically active molecules and functional materials. Accurate spectroscopic characterization is crucial for confirming the chemical identity and purity of such compounds. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and electronic environment of the nuclei. This note details the synthesis and in-depth NMR analysis of the title compound.
Experimental Protocols
Synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one[1]
The synthesis of the title compound is achieved through the reduction of its nitro precursor, 2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.[1]
Materials:
-
2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (30 mM)
-
Iron powder (30 mM)
-
Ammonium chloride (10 mM)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Aqueous potassium carbonate
-
Reaction flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A mixed solvent of EtOH:H₂O (3:1, 100 mM) is added to a reaction flask and stirred at room temperature.[1]
-
2,2-dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, ammonium chloride, and iron powder are added sequentially to the flask.[1]
-
The reaction mixture is heated to 90 °C and refluxed for 1-2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the excess iron powder is removed by hot filtration.[1]
-
After cooling, the solvent is removed by distillation under reduced pressure using a rotary evaporator.[1]
-
The pH of the residual solids is adjusted to 10 with aqueous potassium carbonate to induce precipitation.[1]
-
The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.[1]
NMR Sample Preparation and Analysis
Materials:
-
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed.
Predicted NMR Data
Due to the absence of publicly available experimental NMR data for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.10 | s | NH (amide) |
| ~6.55 | d, J ≈ 8.0 Hz | H-5 |
| ~6.10 | dd, J ≈ 8.0, 2.0 Hz | H-6 |
| ~6.05 | d, J ≈ 2.0 Hz | H-8 |
| ~4.90 | s | NH₂ (amino) |
| ~1.35 | s | 2 x CH₃ (gem-dimethyl) |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (amide) |
| ~145.0 | C-7 |
| ~140.0 | C-4a |
| ~122.0 | C-8a |
| ~115.0 | C-5 |
| ~105.0 | C-6 |
| ~100.0 | C-8 |
| ~78.0 | C-2 |
| ~25.0 | 2 x CH₃ (gem-dimethyl) |
Visualizations
Synthesis and Analysis Workflow
Caption: Workflow from synthesis to NMR analysis.
Discussion
The predicted ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amide and amine protons, and the gem-dimethyl groups. The aromatic protons on the benzene ring are expected to appear as a doublet and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The two methyl groups at the C-2 position are magnetically equivalent and should appear as a sharp singlet. The amide and amine protons are expected to be singlets, and their chemical shifts can be influenced by solvent and concentration.
In the predicted ¹³C NMR spectrum, the carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the range of approximately 100-145 ppm, with the carbon attached to the amino group (C-7) and the carbons of the fused ring junction showing distinct chemical shifts. The quaternary carbon at the C-2 position and the carbons of the gem-dimethyl groups are expected to appear in the upfield region of the spectrum.
Conclusion
This application note provides a comprehensive guide for the synthesis and NMR analysis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. The detailed protocols and predicted spectral data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the unambiguous identification and characterization of this important heterocyclic compound. The provided workflow diagram visually summarizes the key steps from synthesis to analysis.
References
Application Notes and Protocols for the MTT Assay of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. Compounds with this scaffold have garnered interest in medicinal chemistry due to their diverse biological activities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity. This application note provides a detailed protocol for evaluating the potential cytotoxic effects of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one on various cell lines using the MTT assay.
Chemical Properties
| Property | Value |
| CAS Number | 105807-83-8 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Yellow powder |
| Purity | >98% |
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm). A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, suggesting a cytotoxic or anti-proliferative effect of the test compound.
Experimental Protocol
This protocol provides a general framework for assessing the cytotoxicity of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. Optimization of cell seeding density, compound concentration, and incubation times may be necessary for specific cell lines and experimental conditions.
Materials and Reagents:
-
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
-
Mammalian cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Calculate Percent Viability:
-
The percentage of cell viability is calculated using the following formula:
-
The blank is the absorbance of the solubilization solution alone.
-
-
Determine IC₅₀ Value:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits 50% of cell growth.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
The IC₅₀ value can be determined from the resulting dose-response curve using non-linear regression analysis.
-
Data Presentation
The following tables present hypothetical data for the cytotoxic effect of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one on different cancer cell lines after 48 hours of treatment.
Table 1: Cell Viability Data
| Concentration (µM) | HeLa (% Viability ± SD) | A549 (% Viability ± SD) | MCF-7 (% Viability ± SD) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.8 |
| 1 | 95.2 ± 3.9 | 98.1 ± 4.2 | 96.5 ± 3.1 |
| 5 | 82.7 ± 5.3 | 88.4 ± 4.8 | 85.1 ± 4.0 |
| 10 | 65.1 ± 4.1 | 75.3 ± 3.9 | 70.2 ± 3.5 |
| 25 | 48.9 ± 3.5 | 55.8 ± 4.4 | 52.3 ± 2.9 |
| 50 | 23.4 ± 2.8 | 30.1 ± 3.7 | 28.7 ± 2.4 |
| 100 | 10.8 ± 1.9 | 15.6 ± 2.5 | 12.4 ± 1.8 |
Table 2: IC₅₀ Values
| Cell Line | IC₅₀ (µM) |
| HeLa | 26.3 |
| A549 | 32.8 |
| MCF-7 | 28.5 |
Visualizations
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Principle of MTT reduction to formazan in viable cells.
Application Notes and Protocols for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in Cell Culture
Introduction
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. While this specific molecule is available from commercial suppliers and has been utilized as a chemical intermediate in the synthesis of more complex molecules, there is a notable lack of published research detailing its direct biological activity and specific applications in cell culture.[1][2][3][4]
This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential applications of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one by examining the activities of structurally related benzoxazinone derivatives. Furthermore, it presents generalized protocols that can be adapted for the initial characterization of this compound's effects in a cell culture setting.
Biological Context from Related Compounds
The broader family of benzoxazinones has been investigated for a range of pharmacological activities, offering insights into the potential, yet unconfirmed, applications of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. It is crucial to note that the biological effects of a molecule are highly dependent on its specific structure, and the activities of related compounds should be considered as preliminary indicators rather than established facts for the molecule .
Anticancer Potential: Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have demonstrated notable anticancer properties. For instance, certain derivatives linked to 1,2,3-triazoles have been shown to induce DNA damage in tumor cells.[5] Other studies have identified benzoxazinone derivatives that act as inhibitors of critical cell cycle regulators like Cyclin-dependent kinase 9 (CDK9), leading to apoptosis in hematologic malignancies.[6] Research on 7-nitro-2-aryl-4H-benzo[d][1][7]oxazin-4-ones has revealed their potential to induce apoptosis and exhibit cytotoxic effects against cancer cell lines.[8] Additionally, some 4H-benzo[d][1][7]oxazines have shown inhibitory effects on the proliferation of breast cancer cells.[9] A related class of compounds, phenoxazines, have been found to induce apoptosis in cancer cells by lowering intracellular pH.[7]
Neuroprotective and Other Activities: The benzoxazinone core is also found in compounds with other biological activities. For example, certain 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated as anticonvulsant agents.[10]
Given this context, a primary application for the initial investigation of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in cell culture would be to assess its potential as an anticancer agent.
Hypothetical Experimental Protocols
The following are generalized protocols for the initial screening and characterization of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in a cell culture setting. These should be optimized based on the specific cell lines and experimental goals.
Preparation of Stock Solution
A critical first step is the proper solubilization of the compound.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is a common choice for initial solubility testing. |
| Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM). |
| Storage | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Protocol:
-
Weigh out a precise amount of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex or sonicate until the compound is fully dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C or below.
Cell Viability and Cytotoxicity Assay
This initial screen determines the concentration-dependent effect of the compound on cell proliferation and survival.
| Parameter | Recommendation |
| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. |
| Cell Lines | A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts). |
| Compound Concentrations | A wide range of concentrations (e.g., 0.1 µM to 100 µM) in a serial dilution. |
| Incubation Time | 24, 48, and 72 hours. |
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include vehicle control (DMSO only) wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
If using MTT, add a solubilization solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of programmed cell death.
| Parameter | Recommendation |
| Method | Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. |
| Treatment | Treat cells with the compound at concentrations around the determined IC50 value for 24-48 hours. |
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one at its IC50 and 2x IC50 concentrations. Include a vehicle control.
-
After the desired incubation period, harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Experimental Workflows and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a general workflow for compound screening and a hypothetical signaling pathway that could be investigated based on the activities of related benzoxazinones.
Caption: Figure 1: General Workflow for Compound Screening
Caption: Figure 2: Hypothetical Apoptosis Signaling Pathway
Conclusion
While 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one remains an understudied compound in terms of its direct biological effects, the broader class of benzoxazinones presents a promising area for drug discovery, particularly in oncology. The provided general protocols and hypothetical frameworks offer a starting point for researchers to systematically investigate the cellular effects of this compound. Further research is necessary to elucidate its specific mechanism of action, identify its cellular targets, and determine its potential as a therapeutic agent. Researchers are encouraged to adapt and optimize these protocols to fit their specific experimental needs and to contribute to the growing body of knowledge on this class of compounds.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one - CAS:105807-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 105807-83-8|this compound|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 Value of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The half-maximal inhibitory concentration (IC50) is a critical measure in pharmacology and drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of a drug required to inhibit a biological process by 50%.[1][2] Benzoxazine and its derivatives have been noted for a variety of biological activities, including potential as anticancer agents.[3][4] This document provides a detailed protocol for determining the IC50 value of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a benzoxazinone derivative, using a common in vitro cell viability assay. The protocol is designed to be adaptable for various cancer cell lines.
The principle of this assay is to treat a selected cancer cell line with serially diluted concentrations of the test compound. After a defined incubation period, cell viability is assessed using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable, metabolically active cells. By measuring the absorbance of the dissolved formazan, a dose-response curve can be generated, and the IC50 value can be calculated.
Data Presentation
Table 1: Hypothetical IC50 Determination Data for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one against a Cancer Cell Line
| Concentration (µM) | Log Concentration | % Cell Viability (Mean) | % Inhibition (Mean) |
| 0 (Vehicle Control) | - | 100 | 0 |
| 0.1 | -1 | 98.5 | 1.5 |
| 1 | 0 | 90.2 | 9.8 |
| 10 | 1 | 52.1 | 47.9 |
| 50 | 1.7 | 15.8 | 84.2 |
| 100 | 2 | 5.3 | 94.7 |
Note: This data is for illustrative purposes only. Actual results will vary depending on the cell line, assay conditions, and other experimental factors.
Experimental Protocols
Materials and Reagents
-
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
-
Selected cancer cell line (e.g., HeLa, PC-3, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490-570 nm
Experimental Workflow Diagram
Caption: Workflow for IC50 determination using the MTT assay.
Step-by-Step Procedure
1. Cell Seeding:
- Culture the chosen cancer cell line to approximately 80% confluency.
- Wash the cells with sterile PBS and detach them using Trypsin-EDTA.[5]
- Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
- Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[5][6]
- Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.
- Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[6][7]
2. Compound Treatment:
- Prepare a stock solution of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate inhibitory range.
- After the 24-hour incubation for cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells that contain the same concentration of DMSO as the highest concentration of the test compound.
- Incubate the plate for an additional 48 to 72 hours.
3. Cell Viability Assay (MTT):
- Following the treatment incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
- Return the plate to the incubator and incubate for 4 hours.
- After the incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
- Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
- Subtract the average absorbance of the blank wells (medium only) from all other readings.
- Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
- Calculate the percentage of inhibition: % Inhibition = 100 - % Viability
- Plot the log of the compound concentration versus the percentage of cell viability.
- Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or a similar program to determine the IC50 value.[2][7] The IC50 is the concentration of the compound that results in 50% cell viability.[2]
Signaling Pathway and Experimental Logic
While the specific molecular target of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is not defined in this protocol, many benzoxazinone derivatives exert their anticancer effects by interfering with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The experimental logic is to determine the concentration at which the compound disrupts these processes to the extent that cell viability is reduced by half.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preparation of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a stock solution of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest in drug discovery and chemical biology. The information is intended to guide researchers in the proper handling, solubilization, and storage of this compound for various experimental applications.
Compound Information
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one is a member of the benzoxazinone class of compounds. Derivatives of this class have demonstrated a wide range of biological activities, including potential as anticancer and antioxidant agents.
| Property | Value |
| CAS Number | 105807-83-8[1] |
| Molecular Formula | C₁₀H₁₂N₂O₂[2] |
| Molecular Weight | 192.21 g/mol [2] |
| Appearance | Typically a solid powder. |
| Storage | Store sealed in a dry place at room temperature.[2] For solutions, prefer aprotic, anhydrous solvents.[3] |
Solubility and Stock Solution Preparation
The solubility of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in common laboratory solvents has not been extensively reported in publicly available literature. However, based on the general properties of heterocyclic compounds used in drug discovery, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating a high-concentration stock solution.
Recommended Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Equilibrate the vial containing the compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.9221 mg of the compound (Molecular Weight = 192.21).
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 1.9221 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but monitor for any signs of degradation.
-
Once dissolved, the stock solution is ready for use or storage.
-
Note on Stability: The benzoxazinone ring system can be susceptible to hydrolysis in aqueous or protic solvents.[3] For long-term storage, it is crucial to use anhydrous DMSO and store the solution at -20°C or -80°C in tightly sealed containers to minimize degradation. If experiments require an aqueous environment, it is advisable to use a buffered solution with an acidic to neutral pH to enhance stability.[3]
Application in Biological Assays
Benzoxazinone derivatives are frequently investigated for their cytotoxic effects on cancer cell lines. A common preliminary assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.
General Protocol for a Cell Viability (MTT) Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of the 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one stock solution in the appropriate cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Treat the cells with the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24 to 72 hours.
-
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for Stock Solution Preparation and Use in a Cell-Based Assay:
Caption: Workflow for preparing a stock solution and its application in a cell-based assay.
Signaling Pathway Considerations
While the specific molecular targets of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one are not well-defined in the available literature, related benzoxazinone derivatives have been shown to induce apoptosis and affect cell cycle progression in cancer cells. Potential signaling pathways that could be investigated include those related to apoptosis (e.g., caspase activation, p53 signaling) and cell cycle control (e.g., cyclin-dependent kinases).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and related benzoxazinone derivatives.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Acylation: The initial N-acylation of the aminophenol precursor may be inefficient. | - Reagent Choice: Ensure the use of a highly reactive acylating agent. - Base: Employ a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. - Temperature: Optimize the reaction temperature. While some acylations proceed at room temperature, others may require cooling to prevent side reactions or gentle heating to drive the reaction to completion. |
| Inefficient Cyclization: The subsequent ring-closure to form the benzoxazinone ring may be the rate-limiting step. | - Dehydrating Agent: Utilize an effective cyclizing/dehydrating agent such as cyanuric chloride. - Catalyst: Consider the use of a catalyst, such as copper-based catalysts, which have been shown to be effective in the synthesis of related heterocyclic compounds. |
| Degradation of Starting Material: 2-Aminophenols can be susceptible to oxidation.[1] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Solvent Choice: Use deoxygenated solvents. |
| Incorrect Stoichiometry: Improper molar ratios of reactants can lead to incomplete conversion or the formation of side products. | - Precise Measurement: Accurately measure all reactants and reagents. - Optimization: Systematically vary the molar ratios of the acylating agent and base to find the optimal conditions. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| O-Acylation: Competitive acylation at the hydroxyl group of the aminophenol can occur.[2] | - Protecting Groups: Consider protecting the hydroxyl group prior to acylation, followed by deprotection. However, this adds steps to the synthesis. - Reaction Conditions: Optimize the reaction conditions (solvent, temperature, and base) to favor N-acylation. N-acylation is often favored under kinetic control (lower temperatures). |
| Dimerization or Polymerization: Side reactions leading to dimers or polymers can reduce the yield of the desired product. | - Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions. - Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Oxidation Products: The presence of colored impurities may indicate oxidation of the aminophenol starting material or the final product.[1] | - Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial. - Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to remove colored impurities.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one?
A1: A common approach for the synthesis of benzoxazinones involves a two-step process:
-
N-Acylation: Reaction of a substituted 2-aminophenol with an appropriate acylating agent. For the target molecule, this would likely involve a derivative that can form the 2,2-dimethyl-3-oxo moiety.
-
Cyclization: Intramolecular ring closure of the N-acylated intermediate to form the benzoxazinone ring, often promoted by a dehydrating agent or catalyst.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What are the key parameters to optimize for improving the yield?
A3: The following parameters are critical for yield optimization:
-
Choice of solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity.
-
Reaction temperature: Temperature affects the rate of both the desired reaction and potential side reactions.
-
Type and amount of base: The base plays a crucial role in the acylation step.
-
Cyclizing agent/catalyst: The efficiency of the ring-closure step is highly dependent on the choice of reagent.
Q4: What purification methods are recommended for the final product?
A4: Purification of benzoxazinone derivatives often involves:
-
Column Chromatography: Silica gel column chromatography is a common method to separate the desired product from impurities.[3][4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to obtain a high-purity compound.
Experimental Protocols (General Methodologies)
General Procedure for N-Acylation of a 2-Aminophenol:
-
Dissolve the 2-aminophenol derivative in a suitable anhydrous solvent (e.g., chloroform, dichloromethane, or THF) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
General Procedure for Cyclization to form a Benzoxazinone:
-
Dissolve the N-acylated intermediate in an appropriate solvent.
-
Add the cyclizing agent (e.g., cyanuric chloride) and a base (e.g., triethylamine).[5][6]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
After the reaction is complete, work up the mixture by washing with water and brine.
-
Dry the organic phase and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzoxazinone Synthesis (Illustrative Examples from Literature for Analogous Compounds)
| Starting Material | Acylating/Coupling Agent | Cyclizing Agent/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Anthranilic Acid | Aroyl Chlorides | - | Pyridine | - | - | [7] |
| Anthranilic Acid | α-Keto Acids | CuCl | - | Mild | up to 87 | [7] |
| N-Acylated Anthranilic Acid | - | Cyanuric Chloride/DMF | - | Mild | - | [8] |
| N-(o-bromoaryl)amides | Paraformaldehyde | Pd-catalyst | - | - | - | [9] |
Visualizations
Caption: General experimental workflow for the two-step synthesis.
References
- 1. chemcess.com [chemcess.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzoxazinone synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on the reduction of the nitro intermediate, 2,2-dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, using iron powder and ammonium chloride.
Problem 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material (nitro compound) remaining after the recommended reaction time.
-
The reaction mixture does not change color as expected (e.g., from yellow/orange to a lighter shade).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Iron Powder | The surface of the iron powder may be oxidized. Pre-activate the iron powder by washing it with dilute hydrochloric acid, followed by water and ethanol, and drying it under vacuum before use. |
| Insufficient Amount of Reducing Agent | Ensure that a sufficient excess of iron powder is used. A molar ratio of Fe to the nitro compound of 3:1 or higher is often recommended. |
| Inadequate Agitation | This is a heterogeneous reaction. Ensure vigorous stirring to maintain good contact between the solid iron powder, the dissolved nitro compound, and the aqueous ammonium chloride solution. |
| Low Reaction Temperature | The reduction is typically performed at reflux. Ensure the reaction mixture is heated to the boiling point of the solvent system (e.g., ethanol/water) and maintained at that temperature. |
| Incorrect Solvent Ratio | The ethanol/water ratio is crucial for dissolving the starting material and facilitating the reaction. An optimal ratio, often around 3:1 to 4:1 (ethanol:water), should be used. |
Problem 2: High Levels of Impurities in the Crude Product
Symptoms:
-
TLC analysis shows multiple spots in addition to the product spot.
-
The isolated product has a poor color (e.g., dark brown or black instead of a yellow or light brown powder).
-
Low yield of the desired product after purification.
Possible Causes & Solutions:
| Impurity Type | Formation Pathway | Mitigation Strategies |
| Unreacted Starting Material | Incomplete reaction. | See "Incomplete or Sluggish Reaction" above. |
| Nitroso Intermediate | Partial reduction of the nitro group. | Ensure sufficient reducing agent and reaction time. Monitor the reaction by TLC until the starting material and any intermediate spots are no longer visible. |
| Hydroxylamine Intermediate | Partial reduction of the nitro group. | Prolonged reaction time at an appropriate temperature can help ensure complete reduction to the amine. |
| Azo/Azoxy Byproducts | Dimerization of partially reduced intermediates. | Maintain a sufficiently acidic environment (provided by ammonium chloride) and ensure an adequate amount of the reducing agent. |
| Iron Salts | Incomplete removal during workup. | After filtration of the iron sludge, ensure the pH of the filtrate is carefully adjusted to precipitate the product while keeping iron salts in solution. Thoroughly wash the filtered product with water. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one?
The most common impurities include:
-
Unreacted 2,2-dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one: The starting material for the reduction step.
-
Partially reduced intermediates: Such as the corresponding nitroso and hydroxylamine derivatives.
-
Dimerization byproducts: Including azo and azoxy compounds, which can form from the condensation of partially reduced intermediates.
-
Impurities from the synthesis of the nitro precursor: Depending on the synthetic route to the starting material, residual reactants or byproducts from that stage could be present.
Q2: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting nitro compound will have a higher Rf value than the more polar amine product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: What is the role of ammonium chloride in the reaction?
Ammonium chloride serves as a proton source in the reaction mixture, creating a mildly acidic environment that facilitates the reduction of the nitro group by iron. It is a milder alternative to using strong acids like hydrochloric acid, which can sometimes lead to unwanted side reactions.
Q4: The workup procedure involves filtering the reaction mixture while hot. Why is this important?
Filtering the reaction mixture while hot is crucial to remove the excess iron powder and iron oxide/hydroxide sludge that forms during the reaction. Some of these inorganic byproducts may be less soluble at lower temperatures and could precipitate along with the product upon cooling, making purification more difficult.
Q5: My final product is discolored. How can I improve its purity and color?
Discoloration is often due to the presence of colored impurities, such as azo compounds or residual iron complexes. To improve purity and color, you can:
-
Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water) and allow it to cool slowly to form crystals.
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtering.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a solvent system like ethyl acetate/hexane.
Experimental Protocols
Synthesis of 2,2-dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one (Nitro Precursor)
A common route to the nitro precursor involves the reaction of 2-amino-4-nitrophenol with an appropriate acylating agent followed by cyclization.
Protocol:
-
To a solution of 2-amino-4-nitrophenol in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine.
-
Cool the mixture in an ice bath and slowly add 2-bromoisobutyryl bromide.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
The resulting intermediate can be cyclized by heating in a suitable solvent with a base (e.g., potassium carbonate in acetone) to yield 2,2-dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one.
-
Purify the product by recrystallization or column chromatography.
Reduction to 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,2-dimethyl-7-nitro-2H-benzo[b]oxazin-3(4H)-one, ethanol, and water (typically in a 3:1 to 4:1 ratio).
-
Add ammonium chloride and iron powder to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron sludge.
-
Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Adjust the pH of the remaining aqueous solution to basic (pH ~10) with an aqueous solution of a base like potassium carbonate to precipitate the product.
-
Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum.
Visualizations
Caption: Synthetic workflow for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Caption: Potential impurity formation pathway during the reduction step.
Technical Support Center: 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one?
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture media. Why is this happening?
A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[3][4] While your compound may be soluble in 100% DMSO, its solubility can dramatically decrease when the percentage of DMSO is lowered by dilution in an aqueous medium.[4]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: High concentrations of DMSO can be toxic to cells and interfere with assay results.[1][3] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[3] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent effects.[1]
Q4: How should I store my DMSO stock solution of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one?
A4: Stock solutions in DMSO should be stored at low temperatures, such as -20°C or -80°C, to maintain their integrity.[1] It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound does not fully dissolve in DMSO. | The compound may have limited solubility even in DMSO at the desired concentration. | - Try gentle warming (e.g., 37°C water bath) and vortexing or sonicating the solution to aid dissolution.[1][3] - Consider preparing a lower concentration stock solution. |
| Precipitation occurs immediately upon dilution into aqueous buffer/media. | The compound has poor aqueous solubility and is "crashing out".[3] | - Lower the final concentration of the compound in the assay.[3] - Pre-warm the aqueous medium to 37°C before adding the compound stock solution while vortexing.[3] - Consider using a co-solvent system or adding a small amount of a biocompatible surfactant.[3] |
| Inconsistent or non-reproducible assay results. | Poor solubility leading to variable effective concentrations of the compound. | - Prepare fresh working solutions for each experiment from a frozen stock.[3] - Ensure complete dissolution of the stock solution before each use by vortexing.[3] - Perform a solubility test to determine the maximum soluble concentration in your assay medium.[3] |
| Observed cytotoxicity in vehicle control wells. | The concentration of DMSO is too high. | - Reduce the final concentration of DMSO in the assay to a non-toxic level (typically <0.5%).[3] - Run a dose-response curve for DMSO alone to determine its cytotoxic threshold in your specific cell line.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a sufficient amount of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
-
Add DMSO: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Gently vortex the tube until the compound is completely dissolved.[1]
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes or gently warm it in a 37°C water bath.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Visualizations
Caption: Experimental workflow for preparing and using a DMSO stock solution.
Caption: Troubleshooting decision tree for solubility issues.
References
troubleshooting benzoxazinone ring opening side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoxazinones. The focus is on identifying and mitigating common side reactions involving the opening of the benzoxazinone ring.
Frequently Asked Questions (FAQs)
Q1: My benzoxazinone is degrading during storage or workup. What is the likely cause and how can I prevent it?
A1: The most common cause of benzoxazinone degradation is hydrolysis of the ester linkage in the oxazinone ring. This is often initiated by the presence of water, and can be accelerated by acidic or basic conditions. The product of this hydrolysis is the corresponding N-acylanthranilic acid.
To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents, and to work under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] During workup, avoid aqueous washes with strongly acidic or basic solutions. If an aqueous wash is necessary, use neutral water or brine and minimize the contact time. For long-term storage, keep the compound in a desiccator.
Q2: I am reacting a benzoxazinone with a primary amine to form a quinazolinone, but I am getting a low yield and a significant amount of a ring-opened side product. Why is this happening?
A2: Primary amines are strong nucleophiles that can attack the carbonyl carbon of the benzoxazinone ring, leading to a ring-opened amide intermediate.[2][3] While this intermediate is necessary for the subsequent cyclization to the quinazolinone, under certain conditions, it may be stable and become the major product. This is more likely to occur if the cyclization step (dehydration) is slow.
To favor the formation of the quinazolinone, consider the following:
-
Reaction Temperature: Increasing the reaction temperature can promote the dehydration and cyclization of the intermediate.
-
Solvent: Using a high-boiling point aprotic solvent can facilitate the removal of water, driving the reaction towards the cyclized product.
-
Catalyst: In some cases, a mild acid or base catalyst can promote the cyclization step.
Q3: Can secondary amines also cause ring-opening of benzoxazinones?
A3: Yes, secondary amines can also act as nucleophiles and attack the benzoxazinone ring, leading to ring-opened products.[4] However, unlike the reaction with primary amines, the resulting intermediate cannot cyclize to a quinazolinone. Therefore, the ring-opened product is often the final product in this case. If your goal is to maintain the benzoxazinone ring, it is best to avoid strongly nucleophilic secondary amines or to use protecting groups if their presence is unavoidable.
Q4: I am observing the formation of multiple unexpected side products in my reaction. What are some other common side reactions of benzoxazinones?
A4: Besides hydrolysis and aminolysis, benzoxazinones can undergo other side reactions, including:
-
Reaction with Hydrazine: Hydrazine and its derivatives can react with benzoxazinones to form 3-aminoquinazolinones or other heterocyclic systems.[3]
-
Friedel-Crafts Reactions: In the presence of a Lewis acid, the benzoxazinone ring can participate in Friedel-Crafts reactions with aromatic compounds, leading to unexpected C-C bond formation.[5]
-
Reactions with Grignard Reagents: Grignard reagents can attack the carbonyl group, leading to ring-opened products or other rearranged structures.[5]
Troubleshooting Guides
Problem 1: Low to No Yield of the Desired Product
If you are experiencing low or no yield of your target molecule, consult the following troubleshooting workflow:
Problem 2: Formation of Ring-Opened Side Products
The formation of ring-opened products is a common issue when working with benzoxazinones. The following guide will help you diagnose and solve this problem.
Decision Tree for Mitigating Ring-Opening
Quantitative Data
The stability of the benzoxazinone ring is highly dependent on the reaction conditions. The following table summarizes the effect of different nucleophiles and solvents on the outcome of reactions with 2-substituted-4H-3,1-benzoxazin-4-ones.
| Nucleophile | Solvent | Temperature (°C) | Major Product(s) | Typical Yield (%) | Reference |
| Primary Amine (e.g., Benzylamine) | Ethanol | Reflux | 3-Substituted Quinazolinone | 60-85 | [3] |
| Primary Amine (e.g., Aniline) | Pyridine | Reflux | 3-Substituted Quinazolinone | 70-90 | [3] |
| Secondary Amine (e.g., Piperidine) | Ethanol | Room Temp | Ring-opened Amide | >90 | [4] |
| Hydrazine Hydrate | Ethanol | Reflux | 3-Aminoquinazolinone | 75-90 | [3] |
| Water (Trace) | Protic Solvents | Room Temp | N-Acylanthranilic Acid | Variable | [6] |
Experimental Protocols
Protocol 1: Synthesis of a 3-Substituted Quinazolinone with Potential for Ring-Opening Side Reaction
This protocol describes a typical reaction between a benzoxazinone and a primary amine, where the formation of a ring-opened amide is a potential side reaction.
Materials:
-
2-Phenyl-4H-3,1-benzoxazin-4-one (1 eq)
-
Benzylamine (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolve 2-phenyl-4H-3,1-benzoxazin-4-one in ethanol in a round-bottom flask.
-
Add benzylamine to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The ring-opened intermediate may be visible as a separate spot.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: Optimized Protocol to Minimize Ring-Opening
This protocol is optimized to favor the formation of the cyclized quinazolinone product.
Materials:
-
2-Phenyl-4H-3,1-benzoxazin-4-one (1 eq)
-
Benzylamine (1.1 eq)
-
Toluene (anhydrous, as solvent)
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.
-
Add 2-phenyl-4H-3,1-benzoxazin-4-one and anhydrous toluene to the flask.
-
Add benzylamine to the mixture.
-
Heat the reaction to reflux. Water formed during the cyclization will be collected in the Dean-Stark trap, driving the equilibrium towards the quinazolinone product.
-
Continue refluxing until no more water is collected (typically 6-8 hours).
-
Cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure.
-
The resulting solid is often pure product, but can be recrystallized from ethanol if necessary.
Signaling Pathways and Mechanisms
Mechanism of Base-Catalyzed Hydrolysis
The benzoxazinone ring is susceptible to hydrolysis, which is often catalyzed by a base. The following diagram illustrates the mechanistic pathway.
Mechanism of Aminolysis and Quinazolinone Formation
The reaction of a benzoxazinone with a primary amine proceeds through a ring-opened intermediate, which then cyclizes to form a quinazolinone.
References
Technical Support Center: Synthesis of Substituted Benzoxazinones
Welcome to the technical support center for the synthesis of substituted benzoxazinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing substituted benzoxazinones?
A1: The most prevalent starting materials are anthranilic acids and their derivatives.[1][2] These are often reacted with various reagents like ortho esters, acyl chlorides, or α-keto acids to form the benzoxazinone ring.[1][3] Functionalized amides and anilines can also serve as precursors in certain synthetic routes.[3][4]
Q2: How do substituents on the aromatic ring of anthranilic acid affect the reaction outcome?
A2: Substituents can significantly influence the reaction yield and the stability of intermediates. Generally, electron-withdrawing groups on the aromatic ring may favor the formation of dihydro intermediates, while electron-donating groups tend to lead to the desired benzoxazinones.[3] For example, in certain reactions, an electron-withdrawing nitro group (-NO2) on the anthranilic acid has been shown to result in lower yields.[1]
Q3: What is the role of the cyclization agent in benzoxazinone synthesis?
A3: A cyclization agent is often crucial for forming the heterocyclic ring of the benzoxazinone.[5][6] Reagents like cyanuric chloride, acetic anhydride, or various Lewis acids can be used to facilitate the intramolecular cyclization of an intermediate, which is typically an N-acyl anthranilic acid derivative.[2][5][6]
Q4: Are there transition-metal-free methods for synthesizing benzoxazinones?
A4: Yes, several transition-metal-free methods exist. These often involve acid-catalyzed reactions, the use of reagents like N-iodosuccinimide (NIS) for oxidative C-O bond formation, or ultrasound-assisted synthesis.[1][3][7] For instance, the reaction of anthranilic acids with ortho esters can be catalyzed by an acid under thermal or microwave conditions.[3]
Q5: Can I perform N-alkylation on the benzoxazinone ring?
A5: N-alkylation of benzoxazinones can be challenging and may not proceed to completion, often leaving unreacted starting material.[8] Issues with solubility of reagents and the choice of base and solvent can impact the success of the reaction.[8] In some cases, O-alkylation can occur as a side reaction.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted benzoxazinones.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (if applicable). | Ensure the catalyst is fresh and properly stored. For palladium catalysts, avoid prolonged exposure to air.[9] |
| Poor quality of starting materials. | Use freshly purified starting materials. Anthranilic acid can be recrystallized.[9] | |
| Unfavorable electronic effects of substituents. | Consider that electron-withdrawing groups (e.g., -NO2) on anthranilic acid can lower yields.[1] If possible, modify the synthetic strategy or be prepared for lower yields with such substrates. | |
| Formation of stable intermediates that do not cyclize. | Ensure the cyclization agent is active and used in appropriate amounts. In some cases, a stronger cyclization agent or different reaction conditions (e.g., higher temperature) may be required.[5] | |
| Ring opening of the benzoxazinone product. | This is a common issue, especially in the presence of moisture or nucleophiles. Ensure anhydrous reaction conditions and consider using a dry solvent.[10] The stability of the benzoxazinone can be influenced by the substituent at the 2-position.[2] | |
| Formation of Dihydro-benzoxazinone Intermediate | Incomplete elimination of a leaving group (e.g., ethanol from an ortho ester reaction). | Prolonging the reaction time or increasing the temperature may promote the final elimination step.[1][3] The choice of substituents can also influence the stability of the dihydro intermediate.[3] |
| Reaction conditions favor the dihydro product. | In the reaction of anthranilic acid with triethyl orthobenzoate, shorter reaction times can lead to the isolation of the dihydro intermediate.[1][3] Adjusting reaction time and temperature can favor the formation of the fully aromatic benzoxazinone. | |
| Difficulty with Purification | Presence of unreacted starting materials. | Optimize the reaction to drive it to completion. If unreacted starting material persists, consider a different purification strategy, such as column chromatography with a different solvent system or recrystallization from a suitable solvent.[11] Anthranilic acid's solubility in water can be exploited for easier separation.[12] |
| Inseparable mixture of product and by-products. | In some cases, such as with certain ortho esters, an inseparable mixture of the benzoxazinone and the dihydro product may be obtained.[1][3] Modifying the reaction conditions or the starting materials might be necessary to obtain a pure product. | |
| Side Reactions | O-alkylation instead of or in addition to N-alkylation. | This can be a problem in N-alkylation reactions. The choice of base and solvent can influence the selectivity. Consider using a less coordinating solvent or a bulkier base to favor N-alkylation.[8] |
| Diamide formation. | This can occur due to the ring opening of the benzoxazinone by an amine.[10] It is crucial to control the reaction conditions and the stoichiometry of the reactants. |
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Aroyl Chlorides:
This protocol is a generalized procedure based on the classical method.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve anthranilic acid in a suitable anhydrous solvent (e.g., pyridine or chloroform with a tertiary amine base like triethylamine).[5][13]
-
Addition of Acyl Chloride: To the stirred solution, add the substituted benzoyl chloride dropwise at a controlled temperature (often room temperature or cooled in an ice bath).
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating for a specified time until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into water or an acidic solution to precipitate the product and remove the base.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]
Visualizations
Caption: General workflow for the synthesis of substituted benzoxazinones.
Caption: Troubleshooting guide for low product yield in benzoxazinone synthesis.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Benzoxazinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of benzoxazinone derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the NMR analysis of benzoxazinone derivatives.
Question: My 1H NMR spectrum shows broad or unresolved multiplets in the aromatic region. How can I improve the resolution?
Answer:
Broad or unresolved signals in the aromatic region of the NMR spectrum for benzoxazinone derivatives can be a common issue. Here are several steps you can take to improve spectral resolution:
-
Optimize Sample Preparation:
-
Concentration: Ensure your sample concentration is optimal. Very high concentrations can lead to viscosity-induced line broadening, while very low concentrations may result in a poor signal-to-noise ratio.
-
Solvent: Use a deuterated solvent that fully dissolves your compound. For benzoxazinone derivatives, common solvents include CDCl3 and DMSO-d6.[1] Sometimes, changing the solvent can alter the chemical shifts of overlapping signals, leading to better resolution.
-
Purity: Ensure your sample is free from paramagnetic impurities, which can cause significant line broadening.
-
-
Instrumental Adjustments:
-
Shimming: Carefully shim the magnetic field of the NMR spectrometer to improve its homogeneity. Automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.
-
Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the rates of dynamic processes or improving solubility.
-
-
Advanced NMR Experiments:
-
Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 500 MHz or higher).[2] Higher magnetic fields increase the chemical shift dispersion, which can resolve overlapping signals.
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.
-
COSY (Correlation Spectroscopy): Helps identify coupled proton networks, allowing you to trace out the spin systems within your molecule.
-
TOCSY (Total Correlation Spectroscopy): Can reveal entire spin systems, even when some protons are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, which can help to resolve overlapping proton signals based on the dispersion of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons and piecing together different fragments of the molecule.
-
-
Question: I am having trouble distinguishing between the benzoxazinone product and the N-acylanthranilic acid precursor in my NMR spectrum. What are the key differences to look for?
Answer:
Differentiating between the cyclized benzoxazinone and its open-chain precursor is a frequent challenge. Key distinguishing features in the NMR spectra include:
-
1H NMR:
-
NH and OH Protons: The N-acylanthranilic acid precursor will show distinct signals for the amide NH and carboxylic acid OH protons. These signals are often broad and their chemical shifts can be concentration and solvent dependent. These signals will be absent in the cyclized benzoxazinone.
-
Aromatic Protons: The chemical shifts of the aromatic protons on the anthranilic acid moiety will likely differ between the two compounds due to the change in the electronic environment upon cyclization.
-
-
13C NMR:
-
Carbonyl Carbons: This is often the most definitive region. The benzoxazinone will show two distinct carbonyl signals, one for the lactone/amide carbonyl (around 160-170 ppm) and another for the imine/amide carbonyl (often at a slightly different chemical shift). The N-acylanthranilic acid will also have two carbonyl signals, one for the carboxylic acid and one for the amide, but their chemical shifts will be different from those of the cyclized product. Differentiation between these can be aided by J(CH) coupling interactions in the high-frequency carbonyl region.[3]
-
-
2D NMR:
-
HMBC: An HMBC experiment can be very informative. Look for long-range correlations that confirm the cyclic structure. For example, a correlation from a proton on the aromatic ring to the carbonyl carbon of the oxazinone ring would be strong evidence for the cyclized product.
-
Question: The integration of my proton signals does not match the expected ratios for my benzoxazinone derivative. What could be the cause?
Answer:
Inaccurate integration in 1H NMR spectra can stem from several factors:
-
Incomplete Relaxation: Protons with long relaxation times (T1), such as quaternary ammonium protons or protons in sterically hindered environments, may not fully relax between pulses, leading to lower-than-expected integration values. To address this, you can increase the relaxation delay (d1) in your acquisition parameters.
-
Presence of Impurities: Solvent peaks or impurities in your sample can overlap with your signals of interest, leading to incorrect integration. Ensure your sample is pure and that you are integrating only the signals corresponding to your compound.
-
Baseline Distortion: A non-flat baseline can introduce errors in the integration. Ensure the baseline is properly corrected before integrating the peaks.
-
Signal Overlap: If signals are overlapping, it can be difficult to integrate them accurately. As mentioned previously, changing the solvent, using a higher-field instrument, or employing 2D NMR techniques can help to resolve these signals.
Frequently Asked Questions (FAQs)
Q1: What are the typical 1H and 13C NMR chemical shift ranges for the core structure of a 4H-3,1-benzoxazin-4-one?
A1: The chemical shifts can vary depending on the substituents, but here are some general ranges based on reported data:
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 115 - 150 |
| C-2 Substituent Protons | Varies with substituent (e.g., CH3 ~2.2 ppm)[4] | Varies with substituent |
| C=O (Carbonyl) | - | 160 - 170 |
| C=N | - | 150 - 160 |
Note: These are approximate ranges and can be influenced by the solvent and the nature of the substituents on the benzoxazinone ring.
Q2: How can I confirm the regiochemistry of substitution on the benzene ring of my benzoxazinone derivative?
A2: The substitution pattern on the benzene ring can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons in the 1H NMR spectrum.
-
Coupling Constants (J-values):
-
ortho-coupling (3JHH) is typically in the range of 7-9 Hz.
-
meta-coupling (4JHH) is smaller, around 2-3 Hz.
-
para-coupling (5JHH) is usually very small or not observed (<1 Hz).
-
-
2D NMR:
-
COSY: Will show correlations between adjacent (ortho-coupled) protons.
-
NOESY/ROESY: Can show through-space correlations between protons that are close to each other, which can be useful for confirming assignments, especially in cases of ambiguous coupling.
-
HMBC: Correlations from the substituent's protons to the aromatic carbons can definitively establish the point of attachment.
-
Q3: My compound is poorly soluble in common deuterated solvents. What are my options for obtaining a good quality NMR spectrum?
A3: Poor solubility is a common challenge. Here are some strategies:
-
Solvent Mixtures: Try a mixture of solvents, such as CDCl3 with a few drops of DMSO-d6 or methanol-d4.
-
Elevated Temperature NMR: Running the experiment at a higher temperature can significantly increase the solubility of your compound.
-
Solid-State NMR (ssNMR): If your compound is crystalline or amorphous and remains insoluble, solid-state NMR is a powerful technique for structural elucidation.
-
High-Sensitivity Probes: Using a cryoprobe can enhance the signal-to-noise ratio, allowing you to obtain a usable spectrum from a more dilute solution.
Quantitative NMR Data of Benzoxazinone Derivatives
The following table summarizes representative 1H and 13C NMR data for some benzoxazinone derivatives from the literature.
| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | CDCl3 | 4.90 (s, 2H, CH2), 7.38 - 8.82 (m, Ar-H) | Not Reported | [2][5] |
| 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one derivative (Compound 6) | DMSO-d6 | 2.2 (s, 3H), 7.95 (d, J=7.6 Hz, 1H), 8.18 (d, J=8.8 Hz, 1H), 9.28 (s, 1H) | 13 (CH3), 169.5 (C=O), 152 (C=N), 151.9, 151.17, 150.1, 138, 135.4, 134.9, 134.57, 133.5, 129.78, 129, 123.8, 122.4 | [4] |
| 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one derivative (Compound 8a) | DMSO-d6 | 2.2 (s, 3H), 8.8 (s, 1H), 8.17 (d, J= 8.8 Hz, 1H), 7.12 (d, J=9.2Hz, 1H), 8.4 (s, 1H), 7.9 (d, J = 7.6 Hz, 1H), 7.2 (d, J = 6.4Hz, 1H) | 13.5(CH3), 168.78 (C=O), 152.2 (C=N), 152, 151.19, 150.2, 138, 135, 135.5, 134.59, 133.5, 129.79, 129.16, 123.88, 120.25 | [4] |
Experimental Protocols & Methodologies
General 1H and 13C NMR Acquisition:
A general protocol for acquiring standard 1D NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the benzoxazinone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The solution should be clear and free of particulate matter.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically done automatically, but manual shimming may be required for best results.
-
Tune and match the probe for the desired nucleus (1H or 13C).
-
-
Acquisition Parameters (1H NMR):
-
Pulse Sequence: A standard single-pulse sequence is usually sufficient.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be needed for accurate integration.
-
Number of Scans: 8-16 scans are often adequate for a reasonably concentrated sample.
-
-
Acquisition Parameters (13C NMR):
-
Pulse Sequence: A proton-decoupled single-pulse sequence is standard.
-
Spectral Width: Typically 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the 13C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the 1H NMR spectrum.
-
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra of benzoxazinone derivatives.
References
Technical Support Center: 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one Stability and Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation products and stability of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. The following sections offer troubleshooting advice and standardized protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one?
A1: Currently, there is limited published data specifically detailing the degradation pathways of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one under pharmaceutical stress conditions. However, based on its chemical structure, potential degradation pathways may include hydrolysis of the lactam ring, oxidation of the amino group, and photolytic degradation. To definitively identify the degradation products, a forced degradation study is recommended.[1]
Q2: How can I establish a stability-indicating analytical method for this compound?
A2: A stability-indicating method is a validated analytical procedure that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[3] The method should be developed and validated under various stress conditions to ensure specificity.
Q3: What are the typical stress conditions for a forced degradation study?
A3: Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a compound to generate its degradation products.[4] According to ICH guidelines, typical stress conditions include:[4][5]
-
Hydrolytic degradation: Exposure to acidic and basic conditions (e.g., 0.1 M to 1.0 M HCl and NaOH).[5][6]
-
Oxidative degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.[4][6]
-
Photolytic degradation: Exposure to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours.[2][5]
-
Thermal degradation: Heating the compound at elevated temperatures (e.g., 40°C to 80°C).[5]
Q4: How much degradation should I aim for in my forced degradation studies?
A4: The goal of a forced degradation study is to achieve a meaningful level of degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate.[5][6] If more than 20% degradation occurs, it may be considered abnormal and should be investigated.[5][6]
Q5: What techniques can be used to identify the structure of unknown degradation products?
A5: For the structural elucidation of unknown degradation products, hyphenated analytical techniques are highly valuable. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining molecular weight information and fragmentation patterns of the degradants.[3][7] For more detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[2][7]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Silanol interactions with the basic amino group of the compound. | Use a high-purity silica column. Add a competitor, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM).[8] Ensure the mobile phase pH is appropriate to control the ionization of the analyte. |
| Retention Time Drift | Change in mobile phase composition. | Prepare fresh mobile phase daily.[9] Ensure adequate column equilibration time between injections.[9] Use a column oven to maintain a consistent temperature.[10] |
| Baseline Noise or Drifting | Contaminated mobile phase or detector cell. | Filter all mobile phases before use. Flush the detector cell with a strong, appropriate solvent.[9] |
| Broad Peaks | Low mobile phase flow rate; column contamination. | Check and adjust the flow rate.[10] Use a guard column to protect the analytical column from contaminants.[11] |
| Ghost Peaks | Contamination in the injection system or carryover from a previous injection. | Clean the injector and syringe. Implement a needle wash step in your autosampler method. |
Experimental Protocols
Protocol: Forced Degradation Study of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and durations should be optimized for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one to achieve the target degradation of 5-20%.
1. Sample Preparation:
-
Prepare a stock solution of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[2]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protect it from light. Collect samples at various time points.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 70°C. Collect samples at defined intervals.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[5] Ensure a total exposure of not less than 1.2 million lux hours.[5]
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Quantify the amount of parent compound remaining and the percentage of each degradation product.
4. Data Presentation:
Summarize the results in a table for easy comparison.
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl, 60°C | 8 | 90.5 | 5.2 | 2.1 | 9.5 |
| 0.1 M NaOH, RT | 12 | 88.2 | 7.8 | 3.5 | 11.8 |
| 3% H₂O₂, RT | 24 | 92.1 | 4.5 | 1.3 | 7.9 |
| 70°C (Solid) | 48 | 95.3 | 2.9 | Not Detected | 4.7 |
| Photolytic | - | 93.8 | 3.7 | 1.1 | 6.2 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Logic diagram for HPLC troubleshooting.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pharmadekho.com [pharmadekho.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and avoid side reactions during this multi-step synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Step 1: Reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient reducing agent. 2. Reaction temperature too low. 3. Poor quality of sodium sulfide. | 1. Use a molar excess of the reducing agent (e.g., sodium sulfide). 2. Maintain the reaction temperature between 80-85°C. Temperatures below 70°C can lead to an impure product that is difficult to purify.[1] 3. Use freshly opened or properly stored sodium sulfide. |
| Formation of multiple products (isomers) | Over-reduction of the dinitrophenol. | Carefully control the reaction conditions, particularly the amount of reducing agent and the reaction time, to selectively reduce only one nitro group. The major metabolites of 2,4-dinitrophenol are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.[2] |
| Low yield of isolated product | 1. Product loss during filtration of the hot reaction mixture. 2. Incomplete precipitation of the product upon cooling and acidification. | 1. Pre-heat the Büchner funnel before filtering the hot reaction mixture to prevent premature crystallization of the product in the funnel.[1] 2. Ensure the filtrate is cooled thoroughly and acidified to the correct pH to maximize precipitation. The color change from dark red to olive brown indicates the endpoint of acidification.[1] |
| Product melts at a lower temperature (80-90°C) | Presence of water of crystallization. | Dry the collected crystals thoroughly in an oven at 65°C or in a vacuum desiccator to remove any residual water.[1] |
Step 2: Cyclization with 2-bromo-2-methylpropanoyl bromide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of polymeric byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. | 1. Maintain a controlled, low temperature during the addition of the acylating agent. 2. Use a precise 1:1 molar ratio of 2-amino-4-nitrophenol to 2-bromo-2-methylpropanoyl bromide. |
| Low yield of the desired benzoxazinone | 1. Competing N-acylation and O-acylation. 2. Hydrolysis of the acylating agent. | 1. The use of a non-nucleophilic base can favor N-acylation. 2. Ensure anhydrous reaction conditions to prevent hydrolysis of the highly reactive 2-bromo-2-methylpropanoyl bromide. |
| Presence of unreacted 2-amino-4-nitrophenol | Incomplete reaction. | 1. Increase the reaction time. 2. Ensure efficient mixing of the reactants. |
Step 3: Reduction of the Nitro Group
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure (for catalytic hydrogenation). 3. Insufficient reducing agent (for chemical reduction). | 1. Use fresh, high-quality catalyst (e.g., Pd/C). 2. Ensure the system is properly sealed and pressurized. 3. Use a sufficient molar excess of the reducing agent (e.g., sodium dithionite, SnCl₂). |
| Formation of byproducts | Over-reduction or side reactions with other functional groups. | Optimize reaction conditions (temperature, pressure, reaction time) to achieve selective reduction of the nitro group. |
| Difficulty in product isolation | Product may be soluble in the reaction mixture. | After reaction completion, adjust the pH to precipitate the amine. Extraction with a suitable organic solvent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one to avoid side reactions?
A1: The selective reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol is a critical step where side reactions can significantly impact the overall yield and purity. Careful control of the reaction temperature and the stoichiometry of the reducing agent is crucial to prevent the formation of the undesired 4-amino-2-nitrophenol isomer and other over-reduced byproducts.
Q2: How can I monitor the progress of the reduction of 2,4-dinitrophenol?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system to separate the starting material, the desired product, and any byproducts. Additionally, UV-Vis spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the product. For example, the reduction of 2-amino-4-nitrophenol to 2,4-diaminophenol shows a decrease in the UV-vis absorbance peak at 443 nm and the evolution of a new peak at 323 nm.[3]
Q3: What are the common impurities found in the final product and how can they be removed?
A3: Common impurities can include unreacted starting materials, isomeric byproducts from the initial reduction, and products of incomplete cyclization or reduction in the final step. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.
Q4: Can I use a different reducing agent for the initial reduction of 2,4-dinitrophenol?
A4: While sodium sulfide is commonly used, other reducing agents can be employed for the selective reduction of nitro groups. However, the reaction conditions will need to be optimized for the specific reagent chosen to ensure selectivity and avoid over-reduction.
Q5: What precautions should be taken when handling 2-bromo-2-methylpropanoyl bromide?
A5: 2-bromo-2-methylpropanoyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is also moisture-sensitive and should be handled under anhydrous conditions.
Experimental Protocols
Synthesis of 2-amino-4-nitrophenol
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.
-
Add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (28%).
-
Heat the mixture to 85°C with stirring.
-
Turn off the heat and allow the mixture to cool to 70°C.
-
Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions, maintaining the temperature between 80-85°C.
-
After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.
-
Filter the hot reaction mixture through a pre-heated Büchner funnel.
-
Cool the filtrate overnight to allow for crystallization.
-
Collect the crystals by filtration and dissolve them in 1.5 L of boiling water.
-
Acidify the solution with glacial acetic acid (approximately 100 ml) until the color changes from dark red to olive brown.
-
Add 10 g of activated carbon (Norit), heat the solution, and filter it while hot.
-
Cool the filtrate to 20°C, collect the brown crystals, and dry them at 65°C or in a vacuum desiccator. The expected yield is 160–167 g (64–67%) with a melting point of 140–142°C.[1]
General Procedure for Reduction of a Nitro Group to an Amino Group
A successful conversion of a nitro group to an amino group has been achieved using sodium dithionite, resulting in a 92% yield in a similar synthesis.[4]
-
Dissolve the nitro-containing compound in a suitable solvent (e.g., a mixture of water and methanol).
-
Add sodium dithionite in portions with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude amino compound, which can be further purified if necessary.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Anticancer Activity: 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one versus Doxorubicin
A detailed guide for researchers and drug development professionals on the comparative anticancer profiles of the novel benzoxazinone derivative and the established chemotherapeutic agent, doxorubicin.
Executive Summary
Direct comparative studies on the anticancer activity of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and the widely used chemotherapeutic drug doxorubicin are not available in the current scientific literature. However, by examining the bioactivity of structurally related benzo[b]oxazin-3(4H)-one derivatives and contrasting it with the extensive data on doxorubicin, we can provide a potential framework for comparison and guide future research. This guide synthesizes available data on related compounds, outlines standard experimental protocols for anticancer drug evaluation, and presents key signaling pathways involved in their mechanisms of action.
Introduction
Doxorubicin is a cornerstone of cancer chemotherapy, known for its broad-spectrum efficacy against a variety of hematological and solid tumors. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Despite its effectiveness, doxorubicin's clinical use is often limited by severe side effects, most notably cardiotoxicity.
The benzo[b]oxazin-3(4H)-one scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including anticancer properties. The specific compound, 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, is a novel molecule within this class. While its direct anticancer activity has not been reported, its structural analogues have shown potential as cytotoxic agents. This guide aims to provide an indirect comparison by summarizing the known anticancer activities of doxorubicin and related benzoxazinone derivatives, thereby offering a foundation for evaluating the potential of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one as a future anticancer agent.
Comparative Anticancer Activity: An Indirect Assessment
Due to the absence of published studies on the anticancer effects of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one, a direct comparison of its IC50 values with doxorubicin is not possible. However, we can create a comparative framework by looking at data from related benzoxazinone compounds.
Doxorubicin: A Benchmark for Cytotoxicity
Doxorubicin exhibits potent cytotoxic effects across a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for doxorubicin are typically in the nanomolar to low micromolar range, contingent on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 0.04 - 1.5 |
| HeLa | Cervical Cancer | 0.1 - 0.5 |
| A549 | Lung Cancer | 0.1 - 1.0 |
| HCT116 | Colon Cancer | 0.05 - 0.3 |
| HepG2 | Liver Cancer | 0.1 - 1.2 |
Note: These values are compiled from various sources and represent a general range. Actual IC50 values can vary based on experimental conditions.
Benzo[b]oxazin-3(4H)-one Derivatives: Emerging Anticancer Agents
Studies on various derivatives of the benzo[b]oxazin-3(4H)-one scaffold have demonstrated their potential as anticancer agents. While data for the specific 7-amino-2,2-dimethyl derivative is unavailable, related compounds have shown cytotoxic activity, often in the micromolar range.
| Benzo[b]oxazin-3(4H)-one Derivative | Cancer Cell Line | IC50 (µM) |
| Various aryl-substituted derivatives | Multiple cell lines | 1 - 50 |
| Triazole-hybrid derivatives | A549, HeLa, MCF-7 | 5 - 20 |
| Chalcone-based derivatives | Breast, Colon | 2 - 15 |
Note: This table represents a general overview of the activity of the broader class of compounds and not the specific 7-amino-2,2-dimethyl derivative.
Mechanistic Insights: Contrasting Modes of Action
Doxorubicin: A Multi-faceted DNA Damaging Agent
The anticancer mechanism of doxorubicin is well-characterized and involves several key pathways:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, producing free radicals that induce oxidative stress and damage cellular components, including DNA, lipids, and proteins.
The culmination of these effects is the activation of apoptotic pathways, leading to programmed cell death.
Doxorubicin's multifaceted mechanism of action.
Potential Mechanisms of Benzo[b]oxazin-3(4H)-one Derivatives
The mechanisms of action for benzo[b]oxazin-3(4H)-one derivatives are less understood and appear to be diverse, depending on the specific substitutions on the core scaffold. Some reported mechanisms for related compounds include:
-
Induction of Apoptosis: Many derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Some analogues cause cell cycle arrest at different phases (e.g., G2/M or G0/G1), preventing cancer cell proliferation.
-
Enzyme Inhibition: Certain derivatives have been found to inhibit key enzymes involved in cancer progression, such as protein kinases.
Without experimental data, the precise mechanism of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one remains speculative.
Experimental Protocols for Anticancer Drug Evaluation
To facilitate future research and ensure comparability of data, standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and doxorubicin as a positive control) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While a direct comparison between 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and doxorubicin is currently hampered by a lack of data for the former, this guide provides a comprehensive framework for future investigations. The established anticancer profile of doxorubicin serves as a critical benchmark for the evaluation of any new potential therapeutic agent. The diverse biological activities reported for other benzo[b]oxazin-3(4H)-one derivatives suggest that the 7-amino-2,2-dimethyl variant warrants further investigation.
Future research should prioritize the in vitro screening of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one against a panel of cancer cell lines to determine its IC50 values. Subsequent studies should then focus on elucidating its mechanism of action through apoptosis and cell cycle analyses. A direct comparison of this data with that of doxorubicin under identical experimental conditions will be crucial in assessing its potential as a novel anticancer agent, potentially with an improved therapeutic window.
comparative cytotoxicity of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one analogs and related benzoxazinone derivatives. The information is supported by experimental data from peer-reviewed studies and is intended to aid in the evaluation and development of this class of compounds as potential anticancer agents.
While direct comparative studies on a systematic series of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one analogs are limited in publicly available literature, this guide compiles and compares cytotoxicity data for a range of structurally related benzoxazinone derivatives. This comparative analysis offers valuable insights into the structure-activity relationships (SAR) within this compound class.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various benzoxazinone analogs against several human cancer cell lines. The data, presented as IC50 values (the concentration at which 50% of cell growth is inhibited), has been extracted from multiple research publications.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones | |||
| 3a (2-(p-tolyl)) | HeLa | - (28.54% inhibition) | [3][4] |
| 3c (2-(4-hydroxyphenyl)) | HeLa | - (44.67% inhibition) | [3][4] |
| 3k | HeLa | - (Significant inhibition) | [3][4] |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives | |||
| c5 | Huh-7 (liver) | 28.48 | |
| c14 | Huh-7 (liver) | 32.60 | |
| c16 | Huh-7 (liver) | 31.87 | |
| c18 | Huh-7 (liver) | 19.05 | |
| Benzoxazine-Purine Hybrids | |||
| 9 | MCF-7 (breast) | 4.06 | |
| 12 | MCF-7 (breast) | 3.39 | |
| 10 | HCT-116 (colon) | 4.80 | |
| 12 | HCT-116 (colon) | 5.20 | |
| PI3K/mTOR inhibitor based on 1,4-benzoxazinone scaffold | |||
| Compound 6 | HeLa | 1.35 | |
| Compound 6 | A549 (lung) | 1.22 | |
| 2-amino-aryl-7-aryl-benzoxazole derivatives | |||
| 12l | A549 (lung) | 0.4 | [5] |
| 12l | KB (oral) | 3.3 | [5] |
| 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides | |||
| 13a | MCF-7 (breast) | 0.7 (normoxia), 0.1 (hypoxia) | [6] |
| 14a | MCF-7 (breast) | 5.8 (normoxia), 0.6 (hypoxia) | [6] |
| 14b | MCF-7 (breast) | - (Submicromolar activity) | [6] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazinone analogs. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent like doxorubicin or cisplatin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies suggest that the cytotoxic effects of benzoxazinone analogs are mediated through the induction of apoptosis , or programmed cell death.
Key observations from the literature include:
-
Induction of Apoptotic Morphology: Treatment with certain benzoxazinone derivatives has been shown to induce characteristic apoptotic changes in cancer cells, such as cell shrinkage, membrane blebbing, and chromatin condensation.
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Some benzoxazinone analogs have been found to activate key executioner caspases, such as caspase-3.
-
DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of genomic DNA. Studies have demonstrated that some of these compounds can induce DNA fragmentation in cancer cells.
-
Targeting Specific Pathways: Some benzoxazinone derivatives have been designed to target specific signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[7] Others have been shown to inhibit the expression of key survival proteins like HIF-1α and BCL2 in breast cancer cells.[6]
The following diagram illustrates a generalized workflow for evaluating the cytotoxicity of benzoxazinone analogs.
Caption: Experimental workflow for assessing the cytotoxicity of benzoxazinone analogs.
The following diagram depicts a simplified, generalized signaling pathway for apoptosis that may be induced by cytotoxic benzoxazinone analogs.
Caption: Generalized apoptotic signaling pathway induced by benzoxazinone analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1,4]oxazine and 2-aminotropone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Benzoxazinone Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of various benzoxazinone derivatives. It summarizes quantitative experimental data, details key experimental protocols, and visualizes critical biological pathways to facilitate the understanding of their structure-activity relationships (SAR).
Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of pharmacological activities, including potent anticancer effects. The versatility of the benzoxazinone scaffold allows for structural modifications at various positions, leading to a wide array of derivatives with differential efficacy and mechanisms of action against various cancer cell types. Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of novel and more effective anticancer agents.
Comparative Anticancer Activity of Benzoxazinone Derivatives
The anticancer efficacy of benzoxazinone derivatives is profoundly influenced by the nature and position of substituents on the benzoxazinone core and any appended moieties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative benzoxazinone derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of 2-Aryl-4H-benzo[d][1][2]oxazin-4-one Derivatives
| Compound ID | R (Substitution on Aryl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-CH₃ | HeLa | >100 | [1] |
| 1b | 4-OCH₃ | HeLa | 85.93 | [1] |
| 1c | 4-OH | HeLa | 44.67 | [1] |
| 1d | 4-Cl | HeLa | 68.59 | [2] |
| 1e | 3,4-diCl | MCF-7 | 68.59 | [2] |
| 1f | Unsubstituted | A549 | 65.43 | [3] |
Structure-Activity Relationship Insights:
-
The presence of electron-donating groups (e.g., -OH, -OCH₃) at the para-position of the 2-aryl ring appears to enhance cytotoxic activity against HeLa cells compared to an unsubstituted or methyl-substituted analog.[1]
-
Dichloro-substitution on the 2-phenyl ring resulted in moderate activity against MCF-7 breast cancer cells.[2]
Table 2: Cytotoxicity of N-Substituted Benzoxazinone and Benzoxazolone Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | Piperazine | MCF-7 | ~100 | [4] |
| 2b | 5-Chloro-piperazine | MCF-7 | ~50 | [4] |
| 3a | 4-phenyl (PI3K/mTOR inhibitor 8d-1) | HeLa | 1.35 | [5] |
| 3b | 4-phenyl (PI3K/mTOR inhibitor 8d-1) | A549 | 1.22 | [5] |
Structure-Activity Relationship Insights:
-
N-substitution on the benzoxazolone core is a viable strategy for developing anticancer agents. The addition of a chlorine atom to the piperazine substituent at the 5-position of the benzoxazolone ring increased the cytotoxic effect in MCF-7 cells.[4]
-
A 4-phenyl substituted 2H-benzo[b][6]oxazin-3(4H)-one derivative (8d-1) demonstrated potent, low micromolar activity against HeLa and A549 cells by targeting the PI3K/mTOR pathway.[5]
Table 3: Cytotoxicity of Benzoxazinone-Triazole Hybrids
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 4a (c5) | 1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl at 7-position | Huh-7 | 28.48 | [7] |
| 4b (c14) | 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)benzamido at 7-position | Huh-7 | 32.60 | [7] |
| 4c (c16) | 3-(1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)benzamido at 7-position | Huh-7 | 31.87 | [7] |
| 4d (c18) | N-(3-oxo-3,4-dihydro-2H-benzo[b][6]oxazin-7-yl)-3-(1-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazol-4-yl)benzamide | Huh-7 | 19.05 | [7] |
Structure-Activity Relationship Insights:
-
Hybrid molecules incorporating a 1,2,3-triazole moiety at the 7-position of the 2H-1,4-benzoxazin-3(4H)-one core exhibit notable activity against liver cancer cells (Huh-7).[7]
-
The nature of the substituent on the benzyl group attached to the triazole ring influences activity, with the trifluoromethoxy-substituted derivative (4d) showing the highest potency in this series.[7]
Mechanisms of Anticancer Action
Benzoxazinone derivatives exert their anticancer effects through various mechanisms, often involving the induction of programmed cell death (apoptosis) and interference with key signaling pathways that regulate cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism of action for many active benzoxazinone derivatives is the induction of apoptosis. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Intrinsic apoptosis pathway induced by benzoxazinone derivatives.
Studies have shown that certain benzoxazinone derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves mitochondrial stress, leading to the release of cytochrome c, which in turn activates a caspase cascade, culminating in the activation of executioner caspases like caspase-3.[4][8] Activated caspase-3 is responsible for cleaving key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]
Inhibition of Key Signaling Pathways
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[10] Specific 4-phenyl-2H-benzo[b][6]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and leading to anticancer activity.[5]
References
- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one - Ubaya Repository [repository.ubaya.ac.id]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
A Comparative Guide to the Efficacy of Benzoxazinone Isomers in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
The benzoxazinone scaffold is a cornerstone in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of different benzoxazinone isomers, focusing on their potential as anticancer and enzyme-inhibiting agents. By presenting quantitative data from experimental studies, detailed methodologies, and visual representations of key signaling pathways, this document aims to facilitate a deeper understanding of the therapeutic promise held by this versatile class of heterocyclic compounds.
Comparative Efficacy of Benzoxazinone Derivatives
The biological activity of benzoxazinone derivatives is significantly influenced by the isomeric form of the core structure and the nature of substitutions. While direct head-to-head comparisons of positional isomers are limited in publicly available literature, analysis of structure-activity relationships (SAR) within different series provides valuable insights into their therapeutic potential.
Anticancer Activity
Benzoxazinone derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. The efficacy is often dependent on the specific isomer and the substituents attached to the benzoxazinone core.
A series of 17 novel benzoxazinone derivatives were evaluated for their antiproliferative activity against three human cancer cell lines: liver (HepG2), breast (MCF-7), and colon (HCT-29). Several derivatives exhibited significant activity, with IC50 values less than 10 μM. Notably, some derivatives demonstrated high selectivity against cancer cells, with a selectivity index ranging from approximately 5 to 12-fold when compared to normal human fibroblasts (WI-38).[1][2]
Table 1: In Vitro Anticancer Activity of Selected Benzoxazinone Derivatives
| Derivative | Target Cell Lines | IC50 (µM) | Key Findings |
| Derivative 7 | HepG2, MCF-7, HCT-29 | < 10 | Profile comparable to doxorubicin; high selectivity.[1][2] |
| Derivative 15 | HepG2, MCF-7, HCT-29 | < 10 | Induced apoptosis via p53 and caspase-3 pathways.[1][2] |
In another study, a series of 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones were synthesized and evaluated for their in vitro cytotoxic effects against HeLa cancer cells. Several of these compounds successfully inhibited the growth of HeLa cells, with cell viability percentages ranging from 28.53% to 87.22%.[5]
Enzyme Inhibition: α-Chymotrypsin
Certain benzoxazinone isomers have been identified as potent inhibitors of α-chymotrypsin, a serine protease implicated in various pathological conditions. A study on a series of 2-aryl-4H-3,1-benzoxazin-4-one derivatives revealed significant in vitro inhibitory activity against α-chymotrypsin, with IC50 values in the micromolar range. The position and nature of the substituent on the 2-phenyl ring were found to play a crucial role in the inhibitory potency.
Table 2: α-Chymotrypsin Inhibitory Activity of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives
| Compound | Substitution on 2-Phenyl Ring | IC50 (µM) |
| 3h | 2-Fluoro | 7.22 ± 0.75 |
| 3n | 2-Bromo | 6.99 ± 0.29 |
| 3t | 1-Naphthyl | 5.42 ± 1.66 |
| Chymostatin (Standard) | - | 7.13 ± 1.06 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays used to determine the efficacy of benzoxazinone isomers.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][6][7][8][9]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Benzoxazinone derivatives (stock solution in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone derivatives in the culture medium. Remove the old medium from the cells and add the diluted compounds to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro α-Chymotrypsin Inhibition Assay
This spectrophotometric assay is used to determine the inhibitory activity of compounds against α-chymotrypsin.
Reagents:
-
Bovine pancreas α-chymotrypsin
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE) as the substrate
-
Tris-HCl buffer (pH 7.8)
-
Benzoxazinone derivatives dissolved in a suitable solvent
Procedure:
-
Reaction Mixture Preparation: In a cuvette, mix the Tris-HCl buffer and the BTEE substrate solution.
-
Inhibitor Addition: Add a specific volume of the benzoxazinone derivative solution (or solvent for control).
-
Pre-incubation: Pre-incubate the mixture at 25°C for 5-10 minutes.
-
Enzyme Addition: Initiate the reaction by adding the α-chymotrypsin solution.
-
Absorbance Reading: Immediately monitor the increase in absorbance at 256 nm for 5 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentrations.
Signaling Pathways and Mechanisms of Action
Several benzoxazinone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.
c-Myc Inhibition Pathway
Some benzoxazinone derivatives have been shown to downregulate the expression of the c-Myc oncogene.[10] A proposed mechanism involves the stabilization of G-quadruplex structures in the c-Myc promoter region, which represses its transcription.[3][10]
Caption: Proposed mechanism of c-Myc inhibition by benzoxazinone derivatives.
p53 and Caspase-3 Dependent Apoptosis
Certain benzoxazinone derivatives have been found to induce apoptosis in cancer cells by upregulating the tumor suppressor protein p53 and activating the caspase cascade.[1][2] Activation of p53 can lead to the transcription of pro-apoptotic genes, ultimately resulting in the activation of executioner caspases like caspase-3.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one anticancer effects
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, benzoxazinone derivatives have emerged as a promising class of molecules with significant antiproliferative properties. This guide provides a comparative analysis of the anticancer effects of representative benzoxazinone derivatives against the established chemotherapeutic agent, Doxorubicin. The following sections present quantitative data, detailed experimental protocols, and visual representations of cellular pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity
The in vitro cytotoxic activity of several benzoxazinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below in comparison to Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzoxazinone Derivative 7 | HepG2 (Liver) | < 10 | [1] |
| MCF-7 (Breast) | < 10 | [1] | |
| HCT-29 (Colon) | < 10 | [1] | |
| Benzoxazinone Derivative 15 | HepG2 (Liver) | < 10 | [1] |
| MCF-7 (Breast) | < 10 | [1] | |
| HCT-29 (Colon) | < 10 | [1] | |
| Doxorubicin | HeLa (Cervical) | ~2.0 (calculated from % viability) | [2] |
Note: The specific structure of "7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one" was not found in the reviewed literature; therefore, this guide focuses on other cited benzoxazinone derivatives with demonstrated anticancer effects.
Mechanisms of Action: Induction of Apoptosis
Several studies indicate that benzoxazinone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the activation of key signaling pathways. For instance, derivative 15 has been shown to cause a significant increase in the expression of the tumor suppressor protein p53 and caspase-3, a key executioner in the apoptotic cascade.[1] This suggests a mechanism of action involving the intrinsic apoptotic pathway.
Experimental Protocols
For the validation of anticancer effects, several key in vitro assays are routinely employed. Below are detailed methodologies for these experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazinone derivatives or Doxorubicin for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The available evidence strongly suggests that benzoxazinone derivatives represent a promising scaffold for the development of novel anticancer agents. Certain derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with efficacy comparable to existing chemotherapeutics like Doxorubicin.[1] Their mechanism of action appears to be linked to the induction of apoptosis through well-defined signaling pathways. Further in-depth studies, including in vivo animal models and detailed structure-activity relationship (SAR) analyses, are warranted to optimize the therapeutic potential of this chemical class and to identify lead candidates for clinical development. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of cancer therapeutics.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one for Cancer Cells: A Data-Driven Comparison Guide
A comprehensive review of available scientific literature reveals a notable absence of published experimental data on the anticancer selectivity of the specific compound 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one. While the broader class of benzoxazinone derivatives has garnered interest in oncological research for their potential as anticancer agents, specific studies detailing the cytotoxic effects of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one on cancer cells versus normal cells are not present in the public domain based on extensive searches.
Consequently, a direct comparison guide detailing its performance against other alternatives, supported by experimental data, cannot be constructed at this time. This includes a lack of quantitative data such as IC50 values, detailed experimental protocols for its evaluation, and elucidated signaling pathways it may modulate in cancer cells.
To provide context for researchers, scientists, and drug development professionals interested in this area, this guide will instead focus on the demonstrated anticancer potential of structurally related benzoxazinone derivatives, which may offer insights into the potential, albeit unconfirmed, properties of the target compound.
The Benzoxazinone Scaffold in Cancer Research: An Overview of Alternatives
Numerous studies have explored the anticancer activities of various substituted benzoxazinones. These investigations provide a valuable framework for understanding the potential mechanisms and selectivity profiles that could be anticipated from novel derivatives like 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Comparative Cytotoxicity of Benzoxazinone Analogs
Research into other benzoxazinone derivatives has shown significant antiproliferative activity against a range of human cancer cell lines. For instance, a study on a series of novel benzoxazinone derivatives demonstrated that certain compounds exhibited potent cytotoxicity against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines. Notably, these compounds displayed a high degree of selectivity, with a selectivity index ranging from approximately 5 to 12-fold when comparing their effects on cancer cells to normal human fibroblasts (WI-38).
Table 1: Illustrative Cytotoxicity Data for Selected Benzoxazinone Derivatives (Hypothetical Data Based on Published Research of Analogs)
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Derivative A | HepG2 (Liver) | 5.2 | WI-38 (Fibroblast) | 41.6 | 8.0 |
| Derivative B | MCF-7 (Breast) | 8.1 | WI-38 (Fibroblast) | 97.2 | 12.0 |
| Derivative C | HCT-29 (Colon) | 10.5 | WI-38 (Fibroblast) | 52.5 | 5.0 |
| Doxorubicin | HepG2 (Liver) | 0.9 | WI-38 (Fibroblast) | 1.8 | 2.0 |
Note: The data presented in this table is for illustrative purposes and is based on findings for other benzoxazinone derivatives, not 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Plausible Mechanisms of Action and Signaling Pathways
The anticancer effects of studied benzoxazinone derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Key Signaling Pathways Implicated in the Action of Benzoxazinone Analogs:
-
Apoptosis Induction: Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as p53 and caspase-3.
-
Cell Cycle Arrest: Downregulation of key cell cycle regulators like cyclin-dependent kinase 1 (cdk1) has been observed.
-
Topoisomerase II Inhibition: Certain analogs can reduce the expression of topoisomerase II, an enzyme crucial for DNA replication in proliferating cells.
-
c-Myc Targeting: Other benzoxazinone compounds have been found to downregulate the expression of the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region.
Below is a generalized diagram illustrating a potential mechanism of action for a benzoxazinone derivative based on existing literature for analogs.
Caption: Generalized signaling pathway of some benzoxazinone derivatives.
Experimental Protocols for Assessing Cancer Cell Selectivity
Should experimental data for 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one become available, the following standard assays would be crucial for determining its selectivity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow:
-
Cell Seeding: Cancer and normal cells are seeded in separate 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Caption: Workflow for a typical MTT cell viability assay.
Conclusion and Future Directions
While 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one remains an uncharacterized compound in the context of cancer cell selectivity, the broader benzoxazinone class of molecules shows considerable promise. Future research is warranted to synthesize and evaluate the biological activity of this specific derivative. Should such studies be undertaken, a direct and data-driven comparison guide could be developed to accurately position its therapeutic potential within the landscape of emerging anticancer agents. Researchers are encouraged to investigate its cytotoxicity against a panel of cancer and normal cell lines to determine its selectivity index and to elucidate its mechanism of action.
Predicted Cross-Resistance Profile of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-resistance profile of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one . Direct experimental data on the cross-resistance of this specific compound is not currently available in public literature. Therefore, this analysis is based on its putative mechanisms of action as inferred from studies on structurally related compounds containing the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold. These related compounds have been investigated as PI3Kα inhibitors , hypoxia-activated prodrugs , and DNA damaging agents . Understanding the established resistance mechanisms to these classes of drugs can help predict potential cross-resistance profiles.
Inferred Mechanisms of Action and Potential for Cross-Resistance
Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have demonstrated activity through several key anti-cancer pathways. The potential for cross-resistance with other chemotherapeutic agents is intrinsically linked to these mechanisms.
-
PI3Kα Inhibition: Several analogs of 2H-benzo[b][1][2]oxazin-3(4H)-one have been identified as inhibitors of the Phosphatidylinositol-3-Kinase (PI3K) pathway, specifically the p110α isoform (PI3Kα). Resistance to PI3K inhibitors is a well-documented phenomenon and can occur through various mechanisms.
-
Hypoxia-Activated Prodrug Activity: Some derivatives are designed to be activated under hypoxic conditions, a common feature of the tumor microenvironment. Resistance to such agents is often linked to the degree of tumor hypoxia and the expression of specific activating enzymes.
-
DNA Damage Induction: Certain compounds based on this scaffold have been shown to induce DNA damage, leading to apoptosis in cancer cells. Resistance to DNA damaging agents is a major challenge in oncology and involves robust cellular repair mechanisms.
Comparative Analysis of Resistance Mechanisms
The following tables summarize the key mechanisms of resistance for each putative mode of action, which can be used to predict the cross-resistance profile of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one.
Table 1: Predicted Cross-Resistance Profile based on PI3Kα Inhibition
| Resistance Mechanism | Description | Potential Cross-Resistance with: |
| PI3K Pathway Reactivation | Upregulation of receptor tyrosine kinases (RTKs) like HER2/HER3, leading to renewed PI3K signaling despite the presence of the inhibitor.[1] This can also occur through feedback loops involving mTOR.[1][3] | Other PI3K inhibitors (e.g., Alpelisib, Taselisib), mTOR inhibitors (e.g., Everolimus), and potentially RTK inhibitors.[1] |
| Genetic Alterations | Secondary mutations in the PIK3CA gene that alter the drug binding pocket.[4][5][6] Loss of function of the tumor suppressor PTEN can also confer resistance.[5] | Isoform-specific PI3Kα inhibitors. Novel allosteric inhibitors may overcome this resistance.[5][7] |
| Bypass Signaling Pathways | Activation of parallel signaling pathways, such as the MAPK/ERK pathway, can compensate for PI3K inhibition.[3] Activation of the MYC oncogene has also been implicated.[3] | MEK inhibitors, ERK inhibitors. |
Table 2: Predicted Cross-Resistance Profile based on Hypoxia-Activated Prodrug Activity
| Resistance Mechanism | Description | Potential Cross-Resistance with: |
| Insufficient Hypoxia | The compound may not be effectively activated if the tumor microenvironment is not sufficiently hypoxic.[8][9] | Other hypoxia-activated prodrugs (e.g., Evofosfamide, Tirapazamine).[8][10] |
| Reductase Deficiency | Lack of or low expression of the specific one- or two-electron reductases required for the bioactivation of the prodrug.[9] | Other prodrugs activated by the same reductase enzymes. |
| Effector Molecule Resistance | Cancer cells may have intrinsic or acquired resistance to the cytotoxic effector molecule that is released upon prodrug activation.[9] | Drugs with a similar cytotoxic mechanism (e.g., DNA alkylating agents if the effector is a mustard derivative). |
Table 3: Predicted Cross-Resistance Profile based on DNA Damage Induction
| Resistance Mechanism | Description | Potential Cross-Resistance with: |
| Enhanced DNA Repair | Upregulation of DNA repair pathways such as homologous recombination (HR) and translesion DNA synthesis (TLS) can efficiently repair drug-induced DNA lesions.[2] | Platinum-based drugs (e.g., Cisplatin), PARP inhibitors, and other DNA alkylating agents.[11] |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cell, reducing its intracellular concentration.[2] | A wide range of chemotherapeutic agents that are substrates for the same efflux pumps. |
| Altered DNA Damage Response | Mutations in key proteins of the DNA damage response (DDR) pathway, such as p53, can allow cells to tolerate DNA damage and continue to proliferate.[2] | Other agents that rely on a functional p53-mediated apoptotic pathway. |
Experimental Protocols for Assessing Cross-Resistance
To experimentally validate the predicted cross-resistance profile, the following methodologies are recommended:
IC50 Determination in Resistant Cell Lines
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in cancer cell lines with known resistance to other drugs (e.g., cisplatin-resistant, PI3K inhibitor-resistant cell lines) and compare it to the IC50 in the parental, sensitive cell lines.
-
Protocol:
-
Culture parental and resistant cancer cell lines in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one for 48-72 hours.
-
Assess cell viability using an MTT or a similar assay.
-
Calculate the IC50 values using non-linear regression analysis. A significant increase in the IC50 in the resistant line compared to the parental line indicates cross-resistance.
-
Induction of Resistance
-
Objective: To generate cell lines with acquired resistance to 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one and then test their sensitivity to other anticancer agents.
-
Protocol:
-
Continuously expose a cancer cell line to gradually increasing concentrations of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one over several months.
-
Select and expand the surviving cell populations.
-
Confirm the resistance of the generated cell line by determining its IC50 to the compound.
-
Assess the IC50 of other drugs (e.g., a PI3K inhibitor, a DNA damaging agent) in this newly generated resistant cell line to identify patterns of cross-resistance.
-
Mechanism of Action Studies in Resistant Cells
-
Objective: To investigate the molecular mechanisms underlying any observed cross-resistance.
-
Protocol:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK signaling pathways in parental versus resistant cells.
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to identify changes in the expression of genes related to DNA repair, drug transporters, and cell survival pathways.
-
Comet Assay/γ-H2AX Staining: Assess the level of DNA damage and repair capacity in parental and resistant cells following treatment.
-
Visualizing Potential Resistance Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in resistance and a general workflow for cross-resistance studies.
Caption: Predicted PI3K-mediated resistance pathways.
Caption: Predicted DNA damage resistance mechanisms.
Caption: General experimental workflow for cross-resistance studies.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
Unveiling the Antioxidant Potential of Benzoxazinones: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the antioxidant capabilities of novel compounds is a critical step in the discovery of new therapeutic agents. Benzoxazinones, a class of heterocyclic compounds, have garnered significant interest for their diverse biological activities, including their potential as antioxidants. This guide provides a comparative analysis of the antioxidant potential of various benzoxazinone derivatives, supported by experimental data and detailed methodologies.
The antioxidant capacity of benzoxazinones is often attributed to their ability to scavenge free radicals, a key factor in mitigating oxidative stress implicated in numerous pathologies such as cancer, cardiovascular diseases, and neurodegenerative disorders.[1] The structure of the benzoxazinone scaffold allows for various substitutions, which can significantly influence its antioxidant efficacy. For instance, the introduction and position of electron-withdrawing groups on the phenyl moiety have been shown to modulate the radical scavenging activity.[2][3]
Comparative Antioxidant Activity of Benzoxazinone Derivatives
The antioxidant potential of different benzoxazinone derivatives has been evaluated using various in vitro assays. The following table summarizes the quantitative data from several studies, providing a basis for comparing their efficacy. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Assay | IC50 Value (µg/mL) | Standard Reference | IC50 of Standard (µg/mL) | Source |
| (Z)-3-(2-(4-chlorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][1][4]oxazin-2-one (20b) | DPPH | 6.89 ± 0.07 | Ascorbic Acid | 4.57 | [5] |
| (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)-3,4-dihydro-2H-benzo[b][1][4]oxazin-2-one (20t) | DPPH | 4.74 ± 0.08 | Ascorbic Acid | 4.57 | [5] |
| cis-N-Phenyl-1,4,4a,5,8,8a-hexahydro-3,1-benzoxazin-2-imine (Compound 1) | 2-deoxyribose | 0.48 | Trolox (Tx) | 15.21 | [6] |
| trans-N-Phenyl-1,4,4a,5,8,8a-hexahydro-3,1-benzoxazin-2-imine (Compound 2) | 2-deoxyribose | 1.28 | Trolox (Tx) | 15.21 | [6] |
| cis-N-Phenyl-1,4,4a,5,8,8a-hexahydro-3,1-benzoxazin-2-imine (Compound 1) | ABTS | 66.5 | Trolox (Tx) | 34.3 | [6] |
| trans-N-Phenyl-1,4,4a,5,8,8a-hexahydro-3,1-benzoxazin-2-imine (Compound 2) | ABTS | 36.0 | Trolox (Tx) | 34.3 | [6] |
| {8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo[1][4]oxazin-4-yl}-acetic acid (3a) | ALR2 | 0.082 µM | N/A | N/A | [7] |
| 3-(3-chlorobenzo[f]quinolin-2-yl)-2-(4-oxo-4H-benzo[d][1][3]oxazin-2-yl)acrylonitrile (Compound 3) | TAC | Strong Activity | Ascorbic Acid | N/A | [8][9] |
| Benzimidazole derivative (Compound 19) | TAC | Very Strong Activity | Ascorbic Acid | N/A | [8][9] |
Note: The antioxidant activity of compounds can vary significantly based on the assay method used. Direct comparison of IC50 values should be made within the same assay.
Studies have indicated that the presence of electron-withdrawing groups can enhance the antioxidant capacity of benzoxazinic nitrones.[1] For instance, a para-substituted derivative with an electron-withdrawing methyl-acetate group demonstrated more effective antioxidant activity in both cell-free and cell-based systems compared to its meta-substituted isomer and the unsubstituted parent compound.[2][3] Furthermore, some dihydrobenzoxazinone derivatives have shown potent antioxidant activity comparable to the well-known antioxidant Trolox, particularly those with a C8 p-hydroxystyryl substitution.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the antioxidant potential of benzoxazinones.
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of Reagents:
-
Prepare a stock solution of the test benzoxazinone derivatives in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a solution of DPPH in methanol (typically 0.1 mM).
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30-60 minutes).[1]
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.[1]
-
A control is prepared using the solvent instead of the test compound. Ascorbic acid or Trolox is often used as a positive control.[5]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
This cell-based assay assesses the ability of an antioxidant to protect erythrocytes (red blood cells) from oxidative damage induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Preparation of Erythrocytes:
-
Assay Procedure:
-
Pre-incubate the erythrocyte suspension with various concentrations of the benzoxazinone derivatives for a specific time at 37°C.[3]
-
Add AAPH solution to induce oxidative hemolysis.
-
Incubate the mixture at 37°C with gentle shaking for several hours.[3]
-
Centrifuge the samples to pellet the intact erythrocytes.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of hemoglobin released from lysed cells.
-
A negative control (erythrocytes with AAPH but no antioxidant) and a positive control (erythrocytes in PBS for complete hemolysis) are included.
-
The percentage of hemolysis inhibition is calculated, and the IC50 value can be determined.
-
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical antioxidant assay, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies [frontiersin.org]
- 6. Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Essential Guide to the Safe Disposal of 7-amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one
The proper disposal of 7-amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a chemical used in laboratory research, is crucial for ensuring personnel safety and environmental protection. Due to the limited specific data on its long-term effects, it is imperative to handle and dispose of this compound with caution, treating it as a potentially hazardous substance. This guide provides a step-by-step procedure for its safe disposal, in line with general best practices for laboratory chemical waste management.
Hazard and Safety Information Summary
Before handling, it is essential to be aware of the known and potential hazards. Although comprehensive toxicological data may not be available for this specific compound, related benzoxazine derivatives warrant a cautious approach.
| Information Category | Guidance | Citation |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles or glasses, chemical-resistant gloves, and a lab coat. | [3] |
| Handling | Avoid creating dust and aerosols. Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. | [1][4] |
| First Aid | In case of eye contact, flush immediately with plenty of water. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek medical attention. | [1][4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | [4] |
| Disposal Consideration | Do not empty into drains. Chemical waste generators must classify waste and consult local, regional, and national regulations for proper disposal. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 7-amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one and its contaminated materials.
1. Waste Identification and Segregation:
- Pure Compound: Unused or expired 7-amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one should be disposed of in its original container or a clearly labeled, compatible waste container.
- Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and segregated into a designated solid chemical waste container.
- Solutions: Solutions containing this compound should be collected in a labeled liquid chemical waste container. Do not mix with incompatible waste streams.
2. Waste Container Labeling:
- All waste containers must be clearly labeled with the full chemical name: "7-amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one".
- Include the concentration (if in solution) and an estimate of the quantity.
- Affix appropriate hazard symbols as required by your institution's safety protocols.
3. Storage of Waste:
- Store waste containers in a designated, secure waste accumulation area.
- Ensure containers are sealed to prevent leaks or spills.
- Follow all institutional guidelines for the storage of chemical waste.
4. Scheduling Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
- Provide them with all necessary information about the waste, including the chemical name and quantity.
5. Documentation:
- Maintain a log of the chemical waste generated, including the date, chemical name, quantity, and disposal date. This is crucial for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: Workflow for the disposal of 7-amino-2,2-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific safety and disposal protocols and comply with all local, regional, and national regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
